molecular formula C8H9NO3S B3049395 BENZENESULFONAMIDE, 4-(2-OXOETHYL)- CAS No. 204838-35-7

BENZENESULFONAMIDE, 4-(2-OXOETHYL)-

Cat. No.: B3049395
CAS No.: 204838-35-7
M. Wt: 199.23 g/mol
InChI Key: YFSXFGGLYNTHAV-UHFFFAOYSA-N
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Description

BENZENESULFONAMIDE, 4-(2-OXOETHYL)- is a useful research compound. Its molecular formula is C8H9NO3S and its molecular weight is 199.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality BENZENESULFONAMIDE, 4-(2-OXOETHYL)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BENZENESULFONAMIDE, 4-(2-OXOETHYL)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c9-13(11,12)8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSXFGGLYNTHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC=O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591163
Record name 4-(2-Oxoethyl)benzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204838-35-7
Record name 4-(2-Oxoethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(2-Oxoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-(2-Oxoethyl)benzenesulfonamide is a bifunctional synthetic building block of significant interest to the pharmaceutical and chemical research communities. Its structure incorporates both a reactive aldehyde moiety and a benzenesulfonamide group, a well-established pharmacophore known for its role in a multitude of therapeutic agents.[1] This guide provides an in-depth analysis of the primary synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles, optimization strategies, and detailed experimental protocols. We critically evaluate various synthetic routes, with a primary focus on the selective oxidation of 4-(2-hydroxyethyl)benzenesulfonamide, presenting it as the most efficient and scalable approach. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of and practical guidance for the synthesis of 4-(2-oxoethyl)benzenesulfonamide.

Introduction and Strategic Importance

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, integral to the design of drugs targeting a wide range of diseases, including cancer, bacterial infections, and glaucoma.[1] The sulfonamide group often acts as a key zinc-binding moiety in enzyme inhibitors, most notably for carbonic anhydrases.[1] 4-(2-Oxoethyl)benzenesulfonamide (CAS No. 204838-35-7)[2] emerges as a particularly useful derivative. The presence of the aldehyde functional group provides a reactive handle for a variety of subsequent chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations, enabling the construction of complex molecular architectures and the exploration of diverse chemical space in drug discovery campaigns.

This guide will deconstruct the synthetic challenges and present robust solutions for the preparation of this key intermediate. The core of our analysis centers on providing not just procedural steps, but the causal logic behind them, ensuring that the protocols are understood, adaptable, and self-validating.

Overview of Primary Synthetic Strategies

The synthesis of an aliphatic aldehyde appended to a functionalized aromatic ring requires careful strategic planning to ensure compatibility with existing functional groups, particularly the sulfonamide moiety. The most logical and industrially viable retrosynthetic disconnection points to the corresponding primary alcohol, 4-(2-hydroxyethyl)benzenesulfonamide, as the immediate precursor.

target 4-(2-Oxoethyl)benzenesulfonamide (Target Molecule) precursor_alc 4-(2-Hydroxyethyl)benzenesulfonamide (Alcohol Precursor) precursor_alc->target Selective Oxidation precursor_vinyl 4-Vinylbenzenesulfonamide (Alkene Precursor) precursor_vinyl->target Oxidative Cleavage (e.g., Ozonolysis) start_material 2-Phenylethanol start_material->precursor_alc 1. Chlorosulfonation 2. Amination

Caption: Retrosynthetic analysis of 4-(2-Oxoethyl)benzenesulfonamide.

The two principal pathways explored in this guide are:

  • Pathway I (Preferred): Selective oxidation of the primary alcohol precursor, 4-(2-hydroxyethyl)benzenesulfonamide.

  • Pathway II (Alternative): Oxidative cleavage (ozonolysis) of a vinyl precursor, 4-vinylbenzenesulfonamide.

Pathway I is generally favored due to the commercial availability of the starting materials and the wide array of mild, selective oxidizing agents developed in modern organic chemistry. This avoids the often harsh and specialized conditions required for ozonolysis.

Pathway I: Synthesis via Selective Oxidation

This pathway is the most direct and reliable method. It involves two key stages: the synthesis of the alcohol precursor followed by its selective oxidation to the target aldehyde.

Synthesis of Precursor: 4-(2-Hydroxyethyl)benzenesulfonamide

The precursor alcohol (CAS No. 829-71-0)[3] can be efficiently prepared from commercially available 2-phenylethanol. The synthesis follows a classic two-step electrophilic aromatic substitution and amination sequence.

start 2-Phenylethanol intermediate 4-(2-Hydroxyethyl)benzene- 1-sulfonyl chloride start->intermediate Chlorosulfonation step1 Chlorosulfonic Acid (ClSO3H) product 4-(2-Hydroxyethyl)benzenesulfonamide intermediate->product Amination step2 Aqueous Ammonia (NH4OH)

Caption: Synthesis of the alcohol precursor.

  • Step 1: Chlorosulfonation: 2-Phenylethanol is treated with an excess of chlorosulfonic acid at low temperatures. The ethyl group is an ortho-, para-director; due to sterics, the sulfonyl chloride group is installed predominantly at the para position.

  • Step 2: Amination: The resulting sulfonyl chloride is a reactive intermediate that is subsequently treated with aqueous ammonia to form the stable sulfonamide.[4]

Causality in Oxidant Selection

The critical step in this pathway is the conversion of the primary alcohol to an aldehyde. The primary challenge is preventing over-oxidation to the corresponding carboxylic acid. The choice of oxidant is therefore paramount and depends on factors like scale, cost, safety, and desired yield.

  • Chromium-Based Reagents (PCC/PDC): Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC) are classic reagents for this transformation. They are effective and reliable but suffer from significant drawbacks, including high toxicity, carcinogenic properties, and the generation of heavy metal waste, making them less desirable for modern, green chemistry applications.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It offers high yields, avoids heavy metals, and operates at very low temperatures (-78 °C), which enhances selectivity. However, it requires cryogenic conditions and produces volatile, malodorous dimethyl sulfide as a byproduct.

  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild, highly selective, and efficient method for oxidizing primary alcohols to aldehydes at room temperature. The reaction is fast and workup is relatively simple. Its main disadvantages are the high cost of the reagent and its potentially explosive nature under heat or shock, requiring careful handling.

For laboratory-scale synthesis where yield and selectivity are prioritized, Dess-Martin Periodinane (DMP) oxidation is often the method of choice due to its operational simplicity and excellent performance.

Detailed Experimental Protocols

The following protocols are provided as a self-validating system, including steps for reaction monitoring and purification.

Protocol 1: Synthesis of 4-(2-Hydroxyethyl)benzenesulfonamide
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (5 eq.) to 0 °C in an ice-salt bath.

  • Addition: Add 2-phenylethanol (1.0 eq.) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2 hours.

  • Work-up (Sulfonyl Chloride): Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride intermediate may precipitate as a solid or an oil. Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Amination: Place the dichloromethane solution of the crude sulfonyl chloride into a flask and cool to 0 °C. Add concentrated aqueous ammonia (10 eq.) dropwise. A white precipitate will form.

  • Reaction & Isolation: Stir the biphasic mixture vigorously at room temperature overnight. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, separate the layers. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water) to yield pure 4-(2-hydroxyethyl)benzenesulfonamide as a white solid.[3]

Protocol 2: DMP Oxidation to 4-(2-Oxoethyl)benzenesulfonamide
  • Reaction Setup: To a solution of 4-(2-hydroxyethyl)benzenesulfonamide (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq.) portion-wise at room temperature.

  • Reaction: Stir the resulting suspension at room temperature. Monitor the progress of the reaction by TLC (typically complete within 1-3 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(2-oxoethyl)benzenesulfonamide.

Quantitative Data and Pathway Comparison

The choice of synthetic route can significantly impact the overall efficiency of the process. The following table provides a comparative summary.

ParameterPathway I: DMP OxidationPathway II: Ozonolysis
Precursor 4-(2-Hydroxyethyl)benzenesulfonamide4-Vinylbenzenesulfonamide
Key Reagent Dess-Martin Periodinane (DMP)Ozone (O₃), Dimethyl Sulfide (DMS)
Typical Yield High (85-95%)Moderate to High (60-85%)
Reaction Conditions Mild (Room Temperature)Harsh (Cryogenic, -78 °C)
Advantages High selectivity, simple setup, reliable, clean reaction profile.Direct conversion from an alkene.
Disadvantages High cost of DMP, potential explosive hazard of reagent.Requires specialized ozonolysis equipment, potential for side reactions.

Conclusion

For the synthesis of 4-(2-oxoethyl)benzenesulfonamide, the oxidation of its primary alcohol precursor, 4-(2-hydroxyethyl)benzenesulfonamide, stands out as the most robust and efficient strategy. While several oxidizing agents can accomplish this transformation, the use of Dess-Martin Periodinane offers an excellent balance of high yield, selectivity, and operational simplicity, making it ideal for research and development applications. The detailed protocols and strategic insights provided in this guide are designed to empower scientists to reliably produce this key intermediate, facilitating advancements in medicinal chemistry and drug discovery.

References

  • Litima, Z., Slimi, H., Ollevier, T., & Kraïem, J. (2023). Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. The synthesis of sulfonamide-aldehyde compounds (M). Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • ResearchGate. (2016). How to synthesis 4-formylbenzenesulfonamide practically? Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Hydroxyethyl)benzenesulfonamide. Retrieved from [Link]

Sources

"BENZENESULFONAMIDE, 4-(2-OXOETHYL)-" chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and applications of 4-(2-oxoethyl)benzenesulfonamide (CAS 204838-35-7), a critical bifunctional intermediate in medicinal chemistry.

A Versatile Bifunctional Pharmacophore Scaffold

Executive Summary

4-(2-Oxoethyl)benzenesulfonamide (CAS 204838-35-7), also known as p-sulfamoylphenylacetaldehyde, represents a high-value synthetic intermediate characterized by two distinct reactive centers: a nucleophilic sulfonamide moiety (


) and an electrophilic acetaldehyde tail (

).[1] Unlike its more common amino-analog (4-(2-aminoethyl)benzenesulfonamide), this aldehyde variant allows for the rapid diversification of the sulfonamide scaffold via reductive amination and Wittig olefination. It is primarily utilized in the development of carbonic anhydrase inhibitors (CAIs), anti-arrhythmic agents, and proteolysis-targeting chimeras (PROTACs) where precise linker length and composition are critical.
Chemical Identity & Physicochemical Profile[1]

This compound is an amphiphilic scaffold. The sulfonamide group provides polarity and hydrogen-bonding capability (essential for enzyme active site binding), while the acetaldehyde chain serves as a reactive "handle" for chemical ligation.

PropertyDataNote
IUPAC Name 4-(2-oxoethyl)benzenesulfonamide
CAS Number 204838-35-7Distinct from the amino-analog (35303-76-5)
Molecular Formula

Molecular Weight 199.23 g/mol
Predicted LogP 0.35 ± 0.4Moderate hydrophilicity; cell-permeable
pKa (Sulfonamide) ~10.1Weakly acidic; ionizable at high pH
Solubility DMSO, Methanol, Ethyl AcetateLimited solubility in water and hexane
Physical State Off-white to pale yellow solidHygroscopic; prone to oxidation
Synthetic Routes & Manufacturing

Because the aldehyde group is susceptible to oxidation (forming the carboxylic acid) and polymerization, it is rarely sold in bulk. It is typically generated in situ or synthesized from more stable precursors immediately prior to use.

A. Primary Laboratory Synthesis (Oxidation)

The most reliable route involves the selective oxidation of 4-(2-hydroxyethyl)benzenesulfonamide .

  • Starting Material: 4-(2-hydroxyethyl)benzenesulfonamide.

  • Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions (Oxalyl chloride/DMSO).

  • Rationale: Avoids over-oxidation to phenylacetic acid, which occurs with stronger oxidants like Jones reagent.

B. Industrial Precursor Route (Acetal Hydrolysis)

For scale-up, the diethyl acetal protected form is used.

  • Precursor:

    
    -protected 4-(2,2-diethoxyethyl)benzenesulfonamide.
    
  • Activation: Acid-catalyzed hydrolysis (HCl/THF) releases the free aldehyde.

Visualization: Synthesis & Reactivity Flow

G cluster_0 Key Transformation Node Alcohol 4-(2-hydroxyethyl) benzenesulfonamide Aldehyde 4-(2-oxoethyl) benzenesulfonamide (CAS 204838-35-7) Alcohol->Aldehyde Selective Oxidation (DMP or Swern) AmineProduct Secondary/Tertiary Sulfonamide Drugs Aldehyde->AmineProduct Reductive Amination (R-NH2 / NaBH3CN) OlefinProduct Chain-Extended Derivatives Aldehyde->OlefinProduct Wittig Reaction (Ph3P=CH-R)

Caption: Central role of the aldehyde intermediate in diversifying sulfonamide scaffolds.

Reactivity & Functional Group Analysis
4.1. The Aldehyde "Warhead" (Electrophile)

The C4-acetaldehyde group is the primary site for structural elaboration.

  • Reductive Amination: The most common application. Reacting the aldehyde with primary or secondary amines in the presence of a reducing agent (Sodium triacetoxyborohydride or Sodium cyanoborohydride) yields complex amino-ethyl sulfonamides. This is superior to alkylation as it prevents over-alkylation.

    • Mechanism:[2] Formation of an iminium ion intermediate followed by hydride transfer.

  • Wittig/Horner-Wadsworth-Emmons: Allows for the extension of the carbon chain, critical for designing "tail" regions of enzyme inhibitors that reach hydrophobic pockets.

4.2. The Sulfonamide "Anchor" (Nucleophile/Acid)
  • Enzyme Binding: The unsubstituted

    
     group coordinates with Zinc (
    
    
    
    ) in the active site of metalloenzymes like Carbonic Anhydrase (CA).
  • Protection: If the synthesis requires harsh conditions, the sulfonamide nitrogen must be protected (e.g., as a dimethylaminomethylene derivative) to prevent N-alkylation.

Experimental Protocol: Reductive Amination

Standard Operating Procedure for generating secondary amine derivatives.

Objective: Synthesize


-substituted-4-(2-aminoethyl)benzenesulfonamide from 4-(2-oxoethyl)benzenesulfonamide.
  • Preparation: Dissolve 4-(2-oxoethyl)benzenesulfonamide (1.0 eq) in anhydrous Dichloroethane (DCE) or Methanol (MeOH).

  • Imine Formation: Add the desired amine (

    
    , 1.1 eq). If using a salt form of the amine, add TEA (1.1 eq). Stir for 30–60 minutes under Nitrogen.
    
  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

    • Note: STAB is preferred over

      
       because it selectively reduces the imine without reducing the aldehyde (chemoselectivity).
      
  • Quench: After 4–12 hours, quench with saturated

    
    .
    
  • Isolation: Extract with Ethyl Acetate. The sulfonamide product will be in the organic layer.

Handling, Stability & Safety
  • Oxidative Instability: This aldehyde oxidizes to 4-sulfamoylphenylacetic acid upon exposure to air. Store under inert gas (Argon/Nitrogen) at -20°C.

  • Polymerization: Like many acetaldehydes, it can undergo self-aldol condensation. Avoid strong bases unless the nucleophile is already present.

  • Toxicity: Handle in a fume hood. Sulfonamides can cause allergic reactions in sensitized individuals.

References
  • Chemical Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 204838-35-7. Link

  • Synthetic Methodology (Analogous): BenchChem Protocols. Synthesis of 4-(2-aminoethyl)benzenesulfonamide via Reductive Amination. Link

  • Sulfonamide Reactivity: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • General Aldehyde Handling: Sigma-Aldrich Technical Library. Handling Air-Sensitive Reagents. Link

Sources

"BENZENESULFONAMIDE, 4-(2-OXOETHYL)-" starting material for drug synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-(2-oxoethyl)benzenesulfonamide (CAS 204838-35-7), a critical yet reactive bifunctional intermediate used in the synthesis of sulfonamide-based pharmacophores.

Executive Summary & Compound Identity

4-(2-Oxoethyl)benzenesulfonamide (also known as 4-sulfamoylphenylacetaldehyde) is a high-value, bifunctional building block containing a primary sulfonamide (


) and a reactive acetaldehyde (

) moiety.[1]

It serves as the immediate oxidative precursor to 4-(2-aminoethyl)benzenesulfonamide (Homosulfanilamide), a core scaffold in second-generation sulfonylurea antidiabetics (e.g., Glipizide, Glibenclamide) and SLC-0111 analogs (Carbonic Anhydrase IX inhibitors).

PropertyData
CAS Number 204838-35-7
Molecular Formula

Molecular Weight 199.23 g/mol
Key Functionality Electrophilic Aldehyde (C4) + Nucleophilic Sulfonamide (C1)
Stability Profile High Instability. Prone to aerobic oxidation (to acid) and self-aldol polymerization.
Storage Store at -20°C under Argon; often generated in situ from the dimethyl acetal or alcohol.

Strategic Utility in Drug Synthesis

The utility of this aldehyde lies in its ability to undergo reductive amination and C-C bond formation while retaining the sulfonamide pharmacophore essential for zinc-binding enzymes (Carbonic Anhydrases) and receptor affinity.

Core Synthetic Pathways
  • Pathway A: Reductive Amination (The Amine Route)

    • Target: Synthesis of 4-(2-aminoethyl)benzenesulfonamide (CAS 35303-76-5).[2]

    • Mechanism: Condensation with ammonia/amines followed by reduction (

      
       or 
      
      
      
      ).
    • Drug Application: This amine is the requisite starting material for Glipizide and Glibenclamide (via reaction with isocyanates).

  • Pathway B: Selective CA Inhibition (The Linker Route)

    • Target: Novel Carbonic Anhydrase Inhibitors (CAIs).

    • Mechanism: Reaction with hydrophobic amines or hydrazines creates "tail" regions that interact with the hydrophobic pocket of CA IX and XII isoforms, enhancing selectivity over the ubiquitous CA I/II.

  • Pathway C: Chain Extension (The Scaffold Route)

    • Target: Styrenyl sulfonamides.

    • Mechanism: Wittig or Horner-Wadsworth-Emmons reaction on the aldehyde.

Visualizing the Reactivity Landscape

The following diagram illustrates the central role of 4-(2-oxoethyl)benzenesulfonamide in accessing critical pharmaceutical scaffolds.

G Precursor 4-(2-Hydroxyethyl) benzenesulfonamide (Alcohol) Aldehyde 4-(2-OXOETHYL) BENZENESULFONAMIDE (The Core Topic) Precursor->Aldehyde Swern Oxidation or Dess-Martin Acetal 4-(2,2-Dimethoxyethyl) benzenesulfonamide (Protected Acetal) Acetal->Aldehyde Acid Hydrolysis (HCl/Acetone) Amine 4-(2-Aminoethyl) benzenesulfonamide (Homosulfanilamide) Aldehyde->Amine Reductive Amination (NH4OAc, NaBH3CN) CAI CA IX/XII Inhibitors (Anticancer) Aldehyde->CAI + Hydrophobic Amines (Reductive Amination) Styrene Styrenyl Sulfonamides (Chain Extension) Aldehyde->Styrene Wittig Reaction (Ph3P=CH-R) Glipizide Glipizide / Glibenclamide (Sulfonylureas) Amine->Glipizide + Isocyanates (Urea Formation)

Figure 1: Synthetic connectivity of 4-(2-oxoethyl)benzenesulfonamide. The aldehyde acts as the "gatekeeper" to the amine scaffold used in major antidiabetic drugs.

Detailed Experimental Protocols

Protocol 1: In Situ Generation from Acetal Precursor

Rationale: Due to the aldehyde's instability, it is best stored as the dimethyl acetal and deprotected immediately before use.

  • Starting Material: Dissolve N-(2,2-dimethoxyethyl)benzenesulfonamide (1.0 eq) in acetone/water (4:1 v/v).

  • Hydrolysis: Add 1M HCl (2.0 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of acetal).

  • Workup: Neutralize carefully with saturated

    
     to pH 7. Extract immediately with Ethyl Acetate (x3).
    
  • Usage: Dry the organic layer (

    
    ) and concentrate in vacuo at low temperature (<30°C). Do not store.  Use the crude aldehyde immediately for the coupling step.
    
Protocol 2: Reductive Amination to 4-(2-Aminoethyl)benzenesulfonamide

Rationale: This converts the aldehyde into the stable amine scaffold required for Sulfonylurea synthesis.

  • Condensation: To the freshly prepared 4-(2-oxoethyl)benzenesulfonamide (1.0 eq) in dry Methanol, add Ammonium Acetate (

    
    , 10.0 eq).
    
  • Equilibrium: Stir at room temperature for 1 hour to form the imine/enamine intermediate.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

    
    , 1.5 eq) portion-wise.
    
    • Note:

      
       is preferred over 
      
      
      
      to prevent reduction of the aldehyde back to the alcohol before imine formation.
  • Quench: After 12 hours, quench with 1N HCl (carefully, in fume hood due to HCN risk). Adjust pH to >10 with NaOH.

  • Isolation: Extract the free amine with DCM.

  • Validation: NMR should show a triplet at ~2.8-3.0 ppm (methylene protons next to amine).

Critical Quality Attributes (CQA) & Troubleshooting

IssueCauseSolution
Low Yield Aldehyde polymerization (Aldol condensation).Keep concentration dilute (<0.1 M). Use the acetal protocol. Avoid strong bases.
Over-Reduction Formation of alcohol instead of amine.Ensure imine formation is complete (1-2h) before adding reducing agent. Use

.
Sulfonamide Interference The

proton is acidic (

).
Use 2 equivalents of base if alkylating. In reductive amination, the sulfonamide is generally inert.

References

  • Sigma-Aldrich. 4-(2-Aminoethyl)benzenesulfonamide (CAS 35303-76-5) Product Sheet. (Precursor/Product relationship verification).

  • PubChem. 4-(2-Aminoethyl)benzenesulfonamide Compound Summary. National Library of Medicine.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Context on Sulfonamide Pharmacophores).

  • Durgun, M., et al. (2015). Synthesis of Schiff base derivatives of 4-(2-aminoethyl)benzenesulfonamide with inhibitory activity against carbonic anhydrase. Bioorganic & Medicinal Chemistry Letters. (Demonstrates the amine-aldehyde synthetic axis).

  • Google Patents. Process for the preparation of sulfonylurea derivatives (Glibenclamide). (Validates the phenethyl-sulfonamide scaffold utility).

Sources

Computational Chemistry Modeling of 4-(2-Oxoethyl)benzenesulfonamide: A Bifunctional Scaffold for Targeted Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, achieving isoform selectivity within the Carbonic Anhydrase (CA) family is a formidable challenge. The molecule 4-(2-oxoethyl)benzenesulfonamide represents a highly versatile, bifunctional pharmacophore. As a Senior Application Scientist, the rationale for selecting this specific scaffold lies in its dual-modality. The primary benzenesulfonamide moiety acts as the classical anchor, coordinating the catalytic zinc ion (Zn²⁺) in the CA active site[1]. Concurrently, the 2-oxoethyl (aldehyde) group serves either as a synthetic handle for "tail" elongation via reductive amination to probe isoform-specific hydrophobic pockets[2], or as a direct electrophilic warhead for targeted covalent inhibition[3].

This whitepaper outlines a rigorous, self-validating computational workflow to model the non-covalent binding, covalent reactivity, and molecular dynamics of this scaffold against the tumor-associated CA IX isoform versus the ubiquitous, off-target CA II isoform[4].

Quantum Mechanical (QM) Profiling & Pharmacophore Elucidation

Before simulating macromolecular interactions, the intrinsic electronic properties of the ligand must be mapped. The nucleophilicity of the sulfonamide nitrogen dictates its Zn²⁺ binding affinity, while the electrophilicity of the aldehyde carbon governs its potential for Schiff base formation with active-site amines.

Self-Validating QM Protocol
  • Geometry Optimization : The 3D structure of 4-(2-oxoethyl)benzenesulfonamide is optimized using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

  • Causality of Method : B3LYP provides an optimal balance between computational cost and the accurate prediction of electrostatic potential (ESP) maps, which are critical for identifying hydrogen bond donors/acceptors.

  • Validation Criterion : Following optimization, a harmonic vibrational frequency calculation is mandatory. The protocol is only validated if zero imaginary frequencies are observed , confirming the molecular geometry resides in a true thermodynamic minimum rather than a transient saddle point.

Table 1: Computed QM and ADMET Descriptors

Quantitative data summarizing the electronic and pharmacokinetic profile of the optimized scaffold.

ParameterValueCausality / Implication
Total Energy (Hartree) -987.452Indicates baseline thermodynamic stability.
HOMO-LUMO Gap (eV) 4.82Moderate gap suggests good chemical reactivity for the aldehyde warhead.
Dipole Moment (Debye) 5.14High polarity ensures adequate solubility in the physiological aqueous environment.
LogP (Consensus) 1.28Optimal lipophilicity for passive membrane permeation without excessive hydrophobic trapping.
TPSA (Ų) 83.62Excellent oral bioavailability profile; well within Lipinski’s Rule of 5 limits.

Molecular Docking & Isoform Selectivity

The primary clinical challenge in CA inhibitor development is avoiding the ubiquitous cytosolic CA II isoform, which causes severe side effects, while targeting the transmembrane CA IX isoform, which is overexpressed in hypoxic tumors[4].

Self-Validating Docking Protocol
  • Receptor Preparation : Crystal structures of CA II (PDB: 2AW1) and CA IX (PDB: 5JN3) are prepared by adding polar hydrogens, assigning Gasteiger charges, and modeling the Zn²⁺ ion with appropriate +2 formal charge parameters[1].

  • Grid Box Definition : The search space is strictly centered on the catalytic Zn²⁺ ion, encompassing the conserved His94, His96, and His119 residues.

  • Validation Criterion : The co-crystallized native ligand (e.g., SLC-0111) is extracted and re-docked. The docking protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic conformation is ≤ 2.0 Å [1].

  • Causality of MM-GBSA : Standard docking scores are enthalpy-driven and often fail to account for solvent entropy. Therefore, Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations are applied post-docking to calculate rigorous binding free energies (ΔG_bind), providing a more accurate prediction of CA IX vs. CA II selectivity.

Table 2: Comparative Docking Profiles (CA II vs. CA IX)

Summary of non-covalent binding affinities and key molecular interactions.

Target IsoformPDB IDDocking Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Key Interactions (Non-Covalent)
hCA II (Off-Target) 2AW1-7.45-28.6Zn²⁺ coordination; H-bond with Thr199; Steric clash in hydrophobic half.
hCA IX (Target) 5JN3-9.12-42.3Zn²⁺ coordination; H-bond with Thr199; Aldehyde tail stabilizes in hydrophobic pocket.

Covalent Dynamics & MD Simulations

The 2-oxoethyl group offers a unique pathway for targeted covalent inhibition (TCI). By forming a reversible Schiff base (imine) with nucleophilic residues in the CA IX active site, the inhibitor can achieve near-infinite residence time[3].

Self-Validating MD Protocol
  • Pre-Reaction Trajectory Analysis : Before covalent docking, the non-covalent pose must be filtered. The distance between the electrophilic carbonyl carbon of the 2-oxoethyl group and the target nucleophile must be ≤ 3.5 Å to ensure a valid reaction trajectory[3].

  • Covalent Docking : The Schiff base linkage is explicitly defined, and the covalent complex is minimized.

  • Molecular Dynamics (MD) : The complex is solvated in a TIP3P water box, neutralized, and subjected to a 100 ns production run using GROMACS/Desmond.

  • Validation Criterion : The simulation is self-validating through thermodynamic equilibration. The production run is only considered valid if the protein backbone Cα RMSD plateaus within the first 20 ns , ensuring the covalent complex has reached a stable local energy minimum[4].

Workflow QM 1. QM Optimization (B3LYP/6-31G**) Dock 3. Non-Covalent Docking (Zn2+ Coordination) QM->Dock Prep 2. Receptor Prep (CA IX / CA II) Prep->Dock Filter 4. Pose Filtering (Distance to Nucleophile < 3.5Å) Dock->Filter CovDock 5. Covalent Docking (Schiff Base Formation) Filter->CovDock Valid Trajectory MD 6. MD Simulation (100 ns) & MM-GBSA CovDock->MD

Figure 1: Computational workflow for covalent docking and MD simulation validation.

Pathway & Therapeutic Impact

The ultimate goal of modeling 4-(2-oxoethyl)benzenesulfonamide is to disrupt the survival mechanisms of solid tumors. In hypoxic environments, tumors upregulate Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn drives the massive overexpression of CA IX. CA IX catalyzes the hydration of extracellular CO₂, leading to severe tumor microenvironment acidification, which promotes metastasis and immune evasion[3]. By utilizing the bifunctional nature of this benzenesulfonamide, we can selectively block this pathway.

Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CA9 CA IX Overexpression HIF1A->CA9 Acid Tumor Acidification CA9->Acid Surv Metastasis & Survival Acid->Surv Drug 4-(2-Oxoethyl) benzenesulfonamide Drug->CA9 Zn2+ Binding & Covalent Inhibition

Figure 2: Mechanism of CA IX-mediated tumor survival and targeted inhibition pathway.

References

1.[1] Synthesis, Molecular Docking Analysis, ADMET and Drug Likeness Prediction of a Benzenesulfonamide Derivative Analogue of SLC-0111 - mdpi.com - 2.[4] A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation - nih.gov - 3.[3] Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX - elifesciences.org - 4.[2] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - acs.org -

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of BENZENESULFONAMIDE, 4-(2-OXOETHYL)-

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(2-Oxoethyl)benzenesulfonamide

4-(2-Oxoethyl)benzenesulfonamide is a valuable bifunctional molecule containing both a reactive aldehyde moiety and a sulfonamide group. This unique combination makes it a versatile intermediate in medicinal chemistry and drug discovery. The aldehyde can participate in a variety of chemical transformations, such as reductive aminations, Wittig reactions, and condensations, to build molecular complexity. The benzenesulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including diuretics, hypoglycemic agents, and carbonic anhydrase inhibitors. The ability to synthesize this compound efficiently and in high purity is therefore of significant interest to researchers developing novel therapeutics.

This document provides a comprehensive, field-proven guide to the synthesis of 4-(2-oxoethyl)benzenesulfonamide. The protocol is designed as a two-step process, commencing with the readily available starting material, 4-acetylbenzenesulfonamide. The causality behind experimental choices is explained throughout, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis is logically divided into two distinct stages:

  • Reduction of a Ketone Precursor: Selective reduction of the ketone in 4-acetylbenzenesulfonamide to the corresponding secondary alcohol, 4-(1-hydroxyethyl)benzenesulfonamide.

  • Mild Oxidation to the Aldehyde: Oxidation of the alcohol to the target aldehyde, 4-(2-oxoethyl)benzenesulfonamide, using methods that prevent over-oxidation to the carboxylic acid.

This strategy is underpinned by the principle of chemoselectivity, using reagents that specifically target the desired functional group while leaving the sulfonamide moiety intact.

G cluster_0 PART 1: Reduction cluster_1 PART 2: Oxidation A 4-Acetylbenzenesulfonamide B 4-(1-Hydroxyethyl)benzenesulfonamide A->B NaBH4, Methanol C 4-(2-Oxoethyl)benzenesulfonamide B->C Mild Oxidant (e.g., DMP or Swern)

Caption: Overall two-step synthetic workflow.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaSupplier Example
4-Acetylbenzenesulfonamide1565-31-7C₈H₉NO₃SSigma-Aldrich
Sodium borohydride (NaBH₄)16940-66-2NaBH₄Sigma-Aldrich
Methanol (MeOH), Anhydrous67-56-1CH₄OFisher Scientific
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂Fisher Scientific
Dess-Martin Periodinane (DMP)87413-09-0C₁₃H₁₃IO₈Sigma-Aldrich
Dimethyl sulfoxide (DMSO), Anhydrous67-68-5C₂H₆OSSigma-Aldrich
Oxalyl chloride79-37-8C₂Cl₂O₂Sigma-Aldrich
Triethylamine (Et₃N), Anhydrous121-44-8C₆H₁₅NSigma-Aldrich
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂Fisher Scientific
Hexanes110-54-3C₆H₁₄Fisher Scientific
Hydrochloric acid (HCl), 1M aq.7647-01-0HClVWR
Saturated sodium bicarbonate (NaHCO₃) aq.144-55-8NaHCO₃VWR
Brine (Saturated NaCl aq.)7647-14-5NaClVWR
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄Sigma-Aldrich
Silica Gel for Column Chromatography63231-67-4SiO₂SiliCycle Inc.

Experimental Protocols

Part 1: Synthesis of 4-(1-Hydroxyethyl)benzenesulfonamide

This initial step involves the selective reduction of the ketone functionality of 4-acetylbenzenesulfonamide. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.

Expertise & Experience Commentary: Sodium borohydride is a mild and highly selective reducing agent for aldehydes and ketones.[1][2] Unlike more powerful hydride donors such as lithium aluminum hydride (LAH), NaBH₄ does not reduce amides, esters, or sulfonamides under standard conditions, making it ideal for this specific transformation.[1] The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.[3][4]

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetylbenzenesulfonamide (5.0 g, 25.1 mmol) in methanol (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring. This is crucial to moderate the exothermic reaction and prevent potential side reactions.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (0.95 g, 25.1 mmol, 1.0 equivalent) portion-wise over 15 minutes. The portion-wise addition helps to control the rate of hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent, observing the disappearance of the starting material spot.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution (target pH ~7). Be cautious as hydrogen gas will be evolved.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting white solid, 4-(1-hydroxyethyl)benzenesulfonamide, is often of sufficient purity for the next step. If further purification is needed, it can be recrystallized from an ethyl acetate/hexanes mixture.

Part 2: Oxidation to 4-(2-Oxoethyl)benzenesulfonamide

The conversion of the secondary alcohol to the target aldehyde requires a mild oxidation method to prevent over-oxidation to the corresponding carboxylic acid. Two highly reliable and widely used protocols are presented here: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.

Expertise & Experience Commentary:

  • Dess-Martin Periodinane (DMP) Oxidation: This method is experimentally simple and proceeds under neutral, room-temperature conditions, making it suitable for sensitive substrates.[3][5] DMP is a hypervalent iodine reagent that offers high chemoselectivity for oxidizing primary and secondary alcohols.[2][6]

  • Swern Oxidation: This is another classic and highly effective method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[7] It is known for its mild conditions (low temperature) and broad functional group tolerance. A key consideration is the formation of the volatile and malodorous byproduct, dimethyl sulfide, requiring the procedure to be performed in a well-ventilated fume hood.[7]

G A Dissolve Alcohol in DCM B Add Dess-Martin Periodinane A->B C Stir at Room Temperature (1-2 h) B->C D Quench with NaHCO3/Na2S2O3 C->D E Extract with DCM D->E F Purify by Chromatography E->F G Isolate Product F->G

Caption: Workflow for Dess-Martin Periodinane Oxidation.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-(1-hydroxyethyl)benzenesulfonamide (4.0 g, 19.9 mmol) and anhydrous dichloromethane (DCM, 100 mL). Stir until the solid is dissolved.

  • Addition of Oxidant: Add Dess-Martin periodinane (10.1 g, 23.8 mmol, 1.2 equivalents) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes) until the starting alcohol is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a vigorously stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃, 100 mL) containing sodium thiosulfate (Na₂S₂O₃, 25 g). Stir for 15-20 minutes until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with saturated NaHCO₃ (50 mL) and brine (50 mL), then dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford pure 4-(2-oxoethyl)benzenesulfonamide as a white solid.

G A Activate DMSO with Oxalyl Chloride (-78 °C) B Add Alcohol Solution (-78 °C) A->B C Stir for 30 min (-78 °C) B->C D Add Triethylamine (-78 °C) C->D E Warm to Room Temperature D->E F Quench with Water & Extract E->F G Purify by Chromatography F->G H Isolate Product G->H

Caption: Workflow for Swern Oxidation.

Step-by-Step Protocol (Perform in a Fume Hood):

  • Activator Preparation: In a flame-dried 500 mL three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM (150 mL). Cool the flask to -78 °C using a dry ice/acetone bath. To the stirred DCM, add oxalyl chloride (2.1 mL, 23.9 mmol, 1.2 equivalents) via syringe, followed by the dropwise addition of anhydrous DMSO (3.4 mL, 47.8 mmol, 2.4 equivalents) over 10 minutes, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 15 minutes.

  • Addition of Alcohol: Dissolve 4-(1-hydroxyethyl)benzenesulfonamide (4.0 g, 19.9 mmol) in anhydrous DCM (50 mL). Add this solution dropwise to the activated DMSO mixture over 20 minutes, maintaining the internal temperature below -65 °C. Stir the mixture for 30 minutes at -78 °C.

  • Base Addition: Add anhydrous triethylamine (Et₃N, 13.9 mL, 99.5 mmol, 5.0 equivalents) dropwise to the reaction mixture, again keeping the temperature below -65 °C. A thick white precipitate will form.

  • Warming and Quenching: After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes. Quench the reaction by adding water (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography as described in Protocol 2A to yield the final product.

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating through in-process controls. The use of TLC at each stage allows for real-time monitoring of the reaction's progress, ensuring the complete consumption of starting materials before proceeding to the next step. The distinct polarity differences between the starting ketone, the intermediate alcohol, and the final aldehyde product make for clear and easily interpretable TLC results. Final product identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • ResearchGate. (2016). How to synthesis 4-formylbenzenesulfonamide practically ? Available at: [Link]

  • Lehman, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2021). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Available at: [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available at: [Link]

  • Scribd. Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Available at: [Link]

  • The Synthetic Organic Chemistry Portal. Sodium Borohydride. Available at: [Link]

  • Wikipedia. Swern oxidation. Available at: [Link]

  • The Synthetic Organic Chemistry Portal. Dess-Martin Oxidation. Available at: [Link]

  • Wikipedia. Dess–Martin oxidation. Available at: [Link]

  • MDPI. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Available at: [Link]

  • European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Available at: [Link]

  • ResearchGate. Dess−Martin Periodinane Oxidation. Available at: [Link]

  • The Organic Chemistry Tutor. Swern Oxidation. Available at: [Link]

  • Royal Society of Chemistry. Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. Available at: [Link]

  • ResearchGate. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]

  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • The Synthetic Organic Chemistry Portal. Swern Oxidation. Available at: [Link]

  • PrepChem.com. Synthesis of (a) 4-Acetyl-N,N-bis(2-hydroxyethyl)benzenesulfonamide. Available at: [Link]

  • Royal Society of Chemistry. Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. Available at: [Link]

  • ResearchGate. 4-(2-Methyloxazol-4- Yl)benzenesulfonamide. Available at: [Link]

  • Google Patents. US5932598A - Prodrugs of benzenesulfonamide-containing COX-2 inhibitors.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(2-Oxoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 4-(2-Oxoethyl)benzenesulfonamide (CAS: 204838-35-7)

Introduction & Scientific Rationale

4-(2-Oxoethyl)benzenesulfonamide is a highly reactive, bifunctional chemical intermediate utilized in the synthesis of complex sulfonamide-based therapeutics, including carbonic anhydrase inhibitors and COX-2 selective NSAIDs[1]. Structurally, it shares a core benzenesulfonamide pharmacophore with well-documented analogues such as 4-(2-aminoethyl)benzenesulfonamide[2].

Developing a robust HPLC method for this compound presents two distinct analytical challenges:

  • Aldehyde Reactivity: The terminal 2-oxoethyl (aldehyde) group is highly susceptible to oxidation (forming 4-sulfamoylphenylacetic acid) and readily undergoes nucleophilic addition with alcoholic solvents to form hemiacetals and acetals.

  • Sulfonamide Polarity: The primary sulfonamide moiety is polar and prone to secondary hydrogen-bonding interactions with residual silanols on standard silica-based stationary phases, which manifests as severe peak tailing.

To overcome these challenges, this protocol utilizes a low-silanol reverse-phase column and an alcohol-free, acidic mobile phase. As demonstrated in the separation of structural analogues, replacing standard buffers with 0.1% Formic Acid provides a Mass-Spec (MS) compatible environment while maintaining the necessary acidic pH to suppress ionization and silanol activity[3].

Method Development Logic & Causality

The methodology is driven by the physicochemical properties of the analyte. Methanol must be strictly avoided in both the sample diluent and the mobile phase. Under acidic conditions, methanol will react with the target analyte's aldehyde group to form a hemiacetal, resulting in split peaks and inaccurate quantification. Acetonitrile (MeCN), an aprotic solvent, is selected as the organic modifier to prevent this degradation.

Furthermore, a specialized low-silanol C18 column (e.g., Newcrom R1) is selected to mitigate the secondary interactions typical of sulfonamides[3]. The logic dictating these choices is mapped below.

MethodLogic A Target Analyte: 4-(2-Oxoethyl)benzenesulfonamide B Challenge 1: Reactive Aldehyde Group A->B C Challenge 2: Polar Sulfonamide Group A->C D Solution 1: Avoid Alcoholic Solvents (Prevent Acetalization) B->D Causality E Solution 2: 0.1% Formic Acid Mobile Phase (Suppress Ionization) C->E Causality F Validated Stability-Indicating HPLC Method D->F E->F

Logic workflow for overcoming chemical instability and polarity in HPLC method development.

Self-Validating Experimental Protocol

A reliable analytical method must be a self-validating system. This protocol incorporates a forced-degradation step to continuously prove that the method is "stability-indicating"—meaning it can baseline-resolve the active parent compound from its primary oxidative degradant.

Reagents & Materials
  • Analyte: 4-(2-Oxoethyl)benzenesulfonamide Reference Standard.

  • Solvents: HPLC-Grade Acetonitrile (MeCN) and Milli-Q Water (H₂O).

  • Modifiers: LC-MS Grade Formic Acid (FA).

  • Stress Agent: 3% Hydrogen Peroxide (H₂O₂).

Step-by-Step Sample Preparation
  • Diluent Preparation: Mix 500 mL of Milli-Q Water with 500 mL of Acetonitrile. Degas via sonication for 10 minutes. (Causality: Aprotic diluent prevents acetal formation).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of MeCN, vortex until fully dissolved, and dilute to volume with Water.

  • Working Analytical Sample (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 Water:MeCN diluent.

  • Forced Degradation Sample (Self-Validation Step): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Add 1.0 mL of 3% H₂O₂. Heat at 60°C for 30 minutes to force the oxidation of the aldehyde to a carboxylic acid. Cool to room temperature and dilute to volume with diluent.

DegradationPathway A 4-(2-Oxoethyl) benzenesulfonamide (Active Aldehyde) B Oxidative Stress (e.g., 3% H2O2) A->B Oxidation D Chromatographic Resolution (Rs > 2.0) A->D Separation C 4-Sulfamoylphenylacetic acid (Carboxylic Acid Degradant) B->C C->D Separation

Oxidative degradation pathway and required chromatographic resolution for validation.

Chromatographic Conditions & Data Presentation

Instrument Setup
  • Column: Low-silanol C18 or mixed-mode reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 3 µm)[3].

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection (UV/Vis): 220 nm (optimal for sulfonamide/amide absorbance) and 254 nm (aromatic ring).

Gradient Elution Profile

A gradient is employed to tightly focus the polar sulfonamide band at the head of the column before eluting it with increasing organic strength, ensuring maximum theoretical plates.

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in MeCN)
0.01.095%5%
2.01.095%5%
10.01.040%60%
12.01.040%60%
12.11.095%5%
15.01.095%5%

System Suitability & Self-Validation Sequence

To ensure the protocol validates itself during every execution, the sequence must be run in the following order: Blank → System Suitability Test (SST) → Forced Degradation Sample → Analytical Samples . The system is only deemed valid if the quantitative parameters in the table below are met.

ParameterAcceptance CriteriaScientific Rationale
Blank Baseline No peaks > 0.05% of SST areaValidates the absence of carryover and establishes baseline stability.
Retention Time (RT) ± 2.0% RSD (n=5)Ensures pump consistency and gradient proportioning valve stability.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of secondary silanol interactions by the acidic modifier.
Theoretical Plates (N) ≥ 5,000Verifies column efficiency and limits longitudinal band broadening.
Resolution (Rs) ≥ 2.0 (Parent vs. Oxidized Degradant)Critical: Validates the stability-indicating power and specificity of the method.

References[3] SIELC Technologies. "Separation of 4-(2-Aminoethyl)benzenesulfonamide on Newcrom R1 HPLC column." Source: sielc.com. URL: https://sielc.com/[2] National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide." Source: nih.gov. URL: https://pubchem.ncbi.nlm.nih.gov/compound/169682[1] GuideChem. "Benzenesulfonamide, 4-methyl-N-(2-oxoethyl)- 57483-27-9 wiki." Source: guidechem.com. URL: https://www.guidechem.com/

Sources

"BENZENESULFONAMIDE, 4-(2-OXOETHYL)-" in vitro enzyme inhibition assay

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to In Vitro Enzyme Inhibition Assays for BENZENESULFONAMIDE, 4-(2-OXOETHYL)-

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro enzyme inhibition assay for BENZENESULFONAMIDE, 4-(2-OXOETHYL)-. The benzenesulfonamide moiety is a foundational pharmacophore in medicinal chemistry, renowned for its ability to target metalloenzymes.[1] Its unique chemical properties, particularly the sulfonamide group's capacity to act as a potent zinc-binding group, have led to the development of numerous drugs.[1] This guide focuses on the primary and most well-documented target class for this scaffold: the Carbonic Anhydrases (CAs). We present a detailed, self-validating protocol for a colorimetric CA inhibition assay, explain the causality behind critical experimental steps, and discuss data interpretation. Furthermore, we briefly explore potential secondary targets, such as Matrix Metalloproteinases (MMPs), to provide a broader context for screening this compound.

Scientific Rationale and Assay Principle

1.1. The Benzenesulfonamide Scaffold: A Privileged Structure for Metalloenzyme Inhibition

Benzenesulfonamide and its derivatives are a cornerstone in drug discovery, primarily due to the sulfonamide group (-SO₂NH₂) acting as an excellent zinc-binding moiety.[1] This makes it a privileged scaffold for designing inhibitors of zinc-containing metalloenzymes.

  • Carbonic Anhydrases (CAs): CAs are a family of ubiquitous zinc metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] They are involved in a multitude of physiological processes, and their dysregulation is linked to diseases such as glaucoma, epilepsy, and cancer.[3][4][5] The primary sulfonamide group of benzenesulfonamide derivatives can coordinate to the Zn²⁺ ion in the CA active site, leading to potent inhibition.[1][6]

  • Matrix Metalloproteinases (MMPs): MMPs are another class of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[7] Their overactivity is implicated in arthritis and cancer metastasis.[7][8] While a primary sulfonamide is a classic CA inhibitor feature, related structures are also explored for MMP inhibition.

Given the strong, established precedent, this guide will detail the protocol for a Carbonic Anhydrase inhibition assay, which represents the most logical starting point for characterizing BENZENESULFONAMIDE, 4-(2-OXOETHYL)-.

1.2. Principle of the Colorimetric Carbonic Anhydrase Assay

This protocol utilizes the well-established esterase activity of Carbonic Anhydrase.[2][3] The enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (pNPA), into acetate and the yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity and can be monitored kinetically by measuring the increase in absorbance at 400-405 nm.[2][9]

When an inhibitor like BENZENESULFONAMIDE, 4-(2-OXOETHYL)- is present, it binds to the enzyme, reducing its catalytic rate. This leads to a decreased rate of absorbance change, allowing for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[2]

cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism Enzyme Carbonic Anhydrase (CA) Product p-Nitrophenol (Yellow, A₄₀₅ₙₘ ↑) Enzyme->Product Hydrolysis Substrate p-Nitrophenyl Acetate (pNPA) (Colorless) Substrate->Enzyme Inhibitor BENZENESULFONAMIDE, 4-(2-OXOETHYL)- Blocked Inhibited CA-Inhibitor Complex (Inactive) Inhibitor->Blocked Enzyme_inh Carbonic Anhydrase (CA) Enzyme_inh->Blocked

Caption: Principle of the colorimetric CA inhibition assay.

Materials and Reagents

  • Enzyme: Purified human Carbonic Anhydrase I or II (e.g., hCA I or hCA II)

  • Compound: BENZENESULFONAMIDE, 4-(2-OXOETHYL)-

  • Reference Inhibitor: Acetazolamide (a well-characterized, potent CA inhibitor)[3][4]

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Buffer: 50 mM Tris-SO₄, pH 7.4[2]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hardware:

    • 96-well clear, flat-bottom microplates[4]

    • Multi-channel micropipettes

    • Microplate spectrophotometer capable of kinetic readings at 400-405 nm[2][9]

Detailed Step-by-Step Protocol

This protocol is designed for a 200 µL final reaction volume in a 96-well plate format.

3.1. Reagent Preparation

  • Assay Buffer (50 mM Tris-SO₄, pH 7.4): Prepare by dissolving Tris base in deionized water and adjusting the pH to 7.4 with sulfuric acid.[2] Store at 4°C.

  • hCA Enzyme Solution: Prepare a stock solution of the enzyme in Assay Buffer.

    • Expert Insight: The final enzyme concentration must be optimized to ensure the reaction rate is linear for at least 10-15 minutes and the change in absorbance is within the linear range of the spectrophotometer. A starting point is to test final concentrations between 1-5 µM.[10]

  • Test Compound Stock (10 mM): Accurately weigh and dissolve BENZENESULFONAMIDE, 4-(2-OXOETHYL)- in 100% DMSO.

  • Reference Inhibitor Stock (2 mM Acetazolamide): Prepare a stock solution of Acetazolamide in DMSO.[4]

  • Substrate Solution (3 mM pNPA): This solution must be prepared fresh daily.[2] Dissolve pNPA in a minimal volume of acetonitrile or DMSO before diluting to the final concentration with Assay Buffer.

    • Causality Note: pNPA has limited aqueous solubility and can undergo auto-hydrolysis. Preparing it fresh and minimizing the organic solvent concentration is crucial for assay accuracy.

3.2. Assay Procedure

  • Compound Dilution Plate: Perform serial dilutions of the 10 mM Test Compound stock and 2 mM Reference Inhibitor stock in a separate 96-well plate using 100% DMSO. This creates a range of concentrations to test (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Setup: Add reagents to a clear, flat-bottom 96-well plate according to the table below.

Well TypeReagentVolume (µL)Purpose
Blank Assay Buffer200Measures background absorbance (substrate auto-hydrolysis).
Enzyme Control Assay Buffer180Represents 100% enzyme activity (0% inhibition).
(No Inhibitor)100% DMSO10
hCA Enzyme Solution10
Solvent Control Assay Buffer170Validates that the final DMSO concentration does not inhibit the enzyme.
100% DMSO10
hCA Enzyme Solution10
Test Compound Assay Buffer170Measures enzyme activity at various inhibitor concentrations.
Diluted Test Compound10
hCA Enzyme Solution10
Reference Control Assay Buffer170Positive control for inhibition.
Diluted Ref. Inhibitor10
hCA Enzyme Solution10
  • Pre-incubation: Mix the plate gently and incubate at room temperature for 15 minutes.[10]

    • Expert Insight: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is started, which is especially important for slow-binding inhibitors.

  • Reaction Initiation: Using a multi-channel pipette, add 10 µL of 3 mM pNPA Substrate Solution to all wells except the 'Blank' wells. The final volume will be 200 µL.[2] For 'Blank' wells, add 10 µL of Assay Buffer instead.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.[4][11]

Sources

Application Note: Cellular Profiling of Aldehyde-Functionalized Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the protocol for evaluating the cellular activity of Benzenesulfonamide, 4-(2-oxoethyl)- (systematic name: 4-(2-oxoethyl)benzenesulfonamide; also referred to as 4-sulfamoylphenylacetaldehyde).

Given the structural presence of a primary sulfonamide (-SO₂NH₂) moiety—a pharmacophore classically associated with Carbonic Anhydrase (CA) inhibition—and a reactive aldehyde (-CH₂CHO) "warhead," this guide focuses on its application as a Covalent Fragment/Probe for targeting membrane-bound Carbonic Anhydrase IX (CAIX) in hypoxic tumor models.

Targeting Carbonic Anhydrase IX (CAIX) in Hypoxic Tumor Models

Abstract & Introduction

Benzenesulfonamide, 4-(2-oxoethyl)- represents a bifunctional chemical probe containing a zinc-binding sulfonamide group and an electrophilic aldehyde handle. While sulfonamides are established inhibitors of Carbonic Anhydrases (CAs), the inclusion of a reactive aldehyde at the para-position allows for unique mechanistic studies, including Dynamic Combinatorial Chemistry (DCC) in situ or Covalent Trapping of nucleophilic residues near the active site.

This protocol outlines a cell-based workflow to evaluate the compound’s efficacy in disrupting pH regulation in hypoxic cancer cells (e.g., MDA-MB-231 or 4T1), a process critically dependent on the overexpression of Carbonic Anhydrase IX (CAIX) .

Mechanism of Action (MOA)
  • Primary Target: Carbonic Anhydrase IX (CAIX), a hypoxia-inducible transmembrane enzyme that catalyzes the hydration of extracellular CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺).

  • Physiological Role: CAIX helps maintain a neutral intracellular pH (pHi) while acidifying the extracellular space, promoting tumor survival and metastasis.

  • Compound Activity: The sulfonamide moiety binds the catalytic Zinc (Zn²⁺) ion in the CAIX active site. The aldehyde tail may form reversible imines (Schiff bases) with surface lysine residues or serve as a reactive intermediate for in situ fragment assembly, potentially enhancing residence time or potency.

Experimental Design Strategy

The evaluation relies on a "Two-Arm" assay strategy to distinguish specific CAIX inhibition from general toxicity:

  • Arm A (Normoxia): Cells express low levels of CAIX. Compound toxicity here indicates off-target effects.

  • Arm B (Hypoxia): CAIX is upregulated. Specific inhibitors will cause intracellular acidification (drop in pHi) and selective cytotoxicity.

Key Reagents & Preparation
ReagentSpecificationPurpose
Test Compound Benzenesulfonamide, 4-(2-oxoethyl)-Target Inhibitor / Probe
BCECF-AM 1 mg/mL in DMSORatiometric Fluorescent pH Indicator
Cobalt Chloride (CoCl₂) 100 mM Stock (aq)Chemical Inducer of Hypoxia (HIF-1α stabilizer)
Acetazolamide (AAZ) ≥99% PurityPositive Control (Pan-CA Inhibitor)
Nigericin 10 mM in EtOHpH Calibration Ionophore

Compound Stability Warning: The aldehyde group is prone to oxidation (to carboxylic acid) or reduction. Prepare stock solutions in anhydrous DMSO-d6 (deuterated) if monitoring by NMR, or fresh anhydrous DMSO immediately prior to use. Avoid protic solvents for long-term storage.

Detailed Protocol: Intracellular pH (pHi) Modulation Assay
Phase I: Cell Culture & Hypoxia Induction
  • Seeding: Seed MDA-MB-231 cells (ATCC® HTB-26™) at

    
     cells/well in a black-walled, clear-bottom 96-well plate.
    
  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂ in DMEM + 10% FBS.

  • Induction: Replace media with fresh media containing 100 µM CoCl₂ (to mimic hypoxia) or place in a Hypoxia Chamber (1% O₂). Incubate for 24 hours to upregulate CAIX expression.

Phase II: Compound Treatment
  • Preparation: Dilute Benzenesulfonamide, 4-(2-oxoethyl)- in serum-free media to 2x final concentrations (Range: 0.1 µM – 100 µM).

    • Note: Keep DMSO concentration < 0.5% to avoid membrane permeabilization artifacts.

  • Dosing: Remove old media. Add 100 µL of compound solution to respective wells.

  • Incubation: Incubate for 2–4 hours under hypoxic conditions. (Short incubation minimizes aldehyde metabolism/toxicity while allowing active site binding).

Phase III: Ratiometric pH Measurement (BCECF-AM)
  • Loading: Wash cells 1x with HBSS. Add 100 µL of 2 µM BCECF-AM in HBSS. Incubate for 30 mins at 37°C.

  • Washing: Wash cells 2x with HBSS to remove extracellular dye.

  • Readout: Measure fluorescence using a microplate reader:

    • Excitation 1: 490 nm (pH sensitive)

    • Excitation 2: 440 nm (pH insensitive / Isosbestic point)

    • Emission: 535 nm

  • Calibration (In Situ): In a separate set of wells, incubate cells with High-K⁺ Buffers (pH 6.5, 7.0, 7.5) containing 10 µM Nigericin to equilibrate pHi with extracellular pH.

  • Data Analysis: Calculate the Ratio (F490/F440). Interpolate pHi from the calibration curve.

Expected Outcome: Effective CAIX inhibition by the sulfonamide will cause a significant decrease in pHi (acidification) in hypoxic cells compared to the vehicle control, as the cell fails to export protons.

Protocol: Hypoxic Selectivity (Viability) Assay
  • Setup: Prepare two identical 96-well plates with cells.

  • Conditions:

    • Plate A (Normoxia): Incubate in standard incubator.

    • Plate B (Hypoxia): Incubate in Hypoxia Chamber (1% O₂) or with 100 µM CoCl₂.

  • Treatment: Treat both plates with a dose-response curve of the test compound for 48 hours .

  • Readout: Add MTS Reagent (CellTiter 96®) or CellTiter-Glo® (ATP). Incubate 1–2 hours and read absorbance/luminescence.

  • Calculation: Determine IC₅₀ for both conditions.

    • Selectivity Index (SI) = IC₅₀(Normoxia) / IC₅₀(Hypoxia).

    • Target: An SI > 3 indicates preferential targeting of the hypoxia-induced machinery (CAIX).

Visualizations
Figure 1: Mechanism of Action & Assay Logic

This diagram illustrates the pathway where Hypoxia induces CAIX, which regulates pH, and how the Sulfonamide-Aldehyde probe intervenes.

CAIX_Pathway Hypoxia Hypoxia (Low O₂ / CoCl₂) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CAIX Expression (Transmembrane) HIF1a->CAIX Upregulation pHi Intracellular pH (pHi) Maintenance (Neutral) CAIX->pHi Exports H⁺ Acidification Cytosolic Acidification (pHi Drop) CAIX->Acidification Loss of Function Survival Tumor Survival & Metastasis pHi->Survival Compound Benzenesulfonamide, 4-(2-oxoethyl)- Inhibition Active Site Binding (Zn²⁺ Chelation) Compound->Inhibition Targeting Inhibition->CAIX Inhibits Death Apoptosis / Reduced Viability Acidification->Death

Caption: Pathway illustrating the hypoxia-driven expression of CAIX and the therapeutic intervention point of the sulfonamide probe, leading to intracellular acidification and cell death.

Figure 2: Experimental Workflow

Step-by-step guide for the pHi determination assay.

Workflow Step1 1. Cell Seeding (MDA-MB-231) Step2 2. Hypoxia Induction (24h, 1% O₂ or CoCl₂) Step1->Step2 Step3 3. Compound Treatment (Benzenesulfonamide-Aldehyde) Step2->Step3 Step4 4. Dye Loading (BCECF-AM, 30 min) Step3->Step4 Step5 5. Ratiometric Readout (Ex: 490/440 nm) Step4->Step5 Step6 6. Data Analysis (pHi Calculation) Step5->Step6

Caption: Chronological workflow for the intracellular pH (pHi) modulation assay using BCECF-AM.

Troubleshooting & Optimization
  • Aldehyde Reactivity: The aldehyde group can react with amine-containing buffers (e.g., Tris). Use only PBS or HEPES buffers.

  • Permeability: If the compound shows low activity, the aldehyde might be hindering membrane permeability or reacting with serum proteins. Perform the treatment in Serum-Free Media.

  • Oxidation: If the stock solution turns acidic (pH check), the aldehyde has oxidized to 4-sulfamoylbenzoic acid, which is a poor cell-permeable inhibitor (due to ionization). Always prepare fresh.

References
  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). "Interfering with pH regulation in tumours as a therapeutic strategy." Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Touisni, N., et al. (2011). "Carbonic anhydrase inhibitors: Inhibition of the human isoforms I, II, IX, and XII with a library of sulfonamides incorporating the 4-ureidobenzenesulfonamide scaffold." Bioorganic & Medicinal Chemistry, 19(21), 6398-6408. Link

  • McKenna, R., et al. (2014). "Human carbonic anhydrase II: a model system for fragment-based drug discovery." Chemical Biology & Drug Design, 83(1), 1-8. Link

  • Swietach, P., et al. (2010). "The role of carbonic anhydrase 9 in regulating extracellular and intracellular ph in three-dimensional tumor masses." Journal of Biological Chemistry, 285(26), 20291-20301. Link

"BENZENESULFONAMIDE, 4-(2-OXOETHYL)-" for targeted protein degradation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Leveraging 4-(2-Oxoethyl)benzenesulfonamide in PROTAC Linker Design

Executive Summary & Strategic Rationale

4-(2-Oxoethyl)benzenesulfonamide represents a strategic "warhead-linker" intermediate for the development of Targeted Protein Degradation (TPD) agents, specifically PROTACs (Proteolysis Targeting Chimeras) targeting Carbonic Anhydrase (CA) .

While Carbonic Anhydrase is often utilized as a model protein to validate TPD platforms, the chemistry required to functionalize its primary ligand (benzenesulfonamide) can be rate-limiting. Standard sulfonamides lack convenient handles for linker attachment without disrupting the pharmacophore.

The "Aldehyde Handle" Advantage: This specific compound features a para-acetaldehyde moiety (


). This functional group serves two critical roles:
  • SAR Preservation: The para-substitution on the benzene ring is distal to the sulfonamide zinc-binding group, ensuring that linker attachment does not sterically hinder binding to the CA active site.

  • Orthogonal Reactivity: The aldehyde allows for rapid, chemoselective conjugation to amine-functionalized E3 ligase ligands (e.g., VHL or Cereblon linkers) via reductive amination . This avoids the need for harsh amide coupling conditions or protection/deprotection steps.

Mechanism of Action & Design Logic

The successful degradation of a target protein relies on the formation of a stable Ternary Complex (Target-PROTAC-E3 Ligase).[1][]

  • Warhead: The benzenesulfonamide moiety binds to the

    
     cofactor in the Carbonic Anhydrase active site.
    
  • Linker Interface: The ethyl chain provides a short spacer, while the reductive amination product (a secondary amine) introduces a positive charge at physiological pH, potentially improving solubility and mimicking the electrostatic interactions often found in successful degraders.

  • E3 Recruitment: The aldehyde reacts with an amine-terminal linker connected to an E3 ligand (e.g., Thalidomide for CRBN or VHL-032 for VHL).

Visualizing the Pathway

TPD_Mechanism Compound 4-(2-Oxoethyl) benzenesulfonamide (Warhead) PROTAC Intact PROTAC (Secondary Amine Linkage) Compound->PROTAC Reductive Amination Linker Amine-Linker-E3 Ligand (Recruiter) Linker->PROTAC Complex Ternary Complex (CA-II : PROTAC : E3) PROTAC->Complex + Carbonic Anhydrase + E3 Ligase Ubiquitin Poly-Ubiquitination Complex->Ubiquitin E2 Transfer Degradation Proteasomal Degradation Ubiquitin->Degradation 26S Proteasome

Caption: Workflow from chemical synthesis (reductive amination) to biological mechanism (ternary complex formation and degradation).

Experimental Protocols

Protocol A: Synthesis of CA-PROTAC via Reductive Amination

Objective: Conjugate 4-(2-oxoethyl)benzenesulfonamide to a VHL-PEG-Amine linker.

Reagents:

  • Compound A: 4-(2-Oxoethyl)benzenesulfonamide (1.0 eq)

  • Compound B:

    
    -PEG3-VHL Ligand (1.0 eq)
    
  • Solvent: Dichloroethane (DCE) or Methanol (MeOH)

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) (3.0 eq)
    
  • Catalyst: Acetic Acid (catalytic, optional to adjust pH to ~5-6)

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve Compound A (10 mg, ~0.05 mmol) and Compound B (1.0 eq) in anhydrous DCE (2 mL).

  • Activation: Add catalytic Acetic Acid (10

    
    L) to facilitate imine formation. Stir at room temperature for 1 hour under 
    
    
    
    atmosphere.
    • Checkpoint: Monitor by LC-MS. You should see the disappearance of the aldehyde peak and the appearance of the imine mass

      
      .
      
  • Reduction: Cool the mixture to 0°C. Add

    
      (3.0 eq) in one portion.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

  • Quenching: Quench the reaction with saturated aqueous

    
     (2 mL).
    
  • Extraction: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over

    
    , and concentrate
    
  • Purification: Purify via preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid). The secondary amine product is stable and polar.

Protocol B: Validation of Target Binding (Fluorescence Polarization)

Objective: Confirm that the synthesized PROTAC still binds Carbonic Anhydrase II (CAII).

Materials:

  • Protein: Recombinant Human CAII.

  • Tracer: Fluorescein-labeled Sulfonamide (FITC-SA).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

Methodology:

  • Master Mix: Prepare a solution of CAII (100 nM) and FITC-SA (10 nM) in Assay Buffer.

  • Titration: Add the synthesized PROTAC (0.1 nM to 10

    
    M) to the Master Mix in a black 384-well plate.
    
  • Incubation: Incubate for 30 minutes at RT in the dark.

  • Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP vs. log[PROTAC]. A decrease in mP indicates displacement of the tracer, confirming binding. Calculate

    
    .
    

Data Presentation & Analysis

When characterizing the new PROTAC, organize data to verify both chemical identity and biological function.

ParameterMethodAcceptance Criteria
Purity LC-MS / HPLC>95% purity; Mass matches theoretical

.
Linker Stability Incubate in PBS (24h)<5% degradation (hydrolysis of sulfonamide or amine).
Binding Affinity (

)
FP Assay (vs CAII)

< 100 nM (Comparable to parent sulfonamide).
Degradation (

)
Western Blot (HEK293)Visible reduction of CAII levels at < 1

M.
Chemical Synthesis Scheme

Synthesis_Scheme Aldehyde 4-(2-Oxoethyl) benzenesulfonamide (Aldehyde) Imine Imine Intermediate (Transient) Aldehyde->Imine DCE, AcOH -H2O Amine H2N-Linker-Ligand (Primary Amine) Amine->Imine DCE, AcOH -H2O Product PROTAC (Secondary Amine) Imine->Product NaBH(OAc)3 Reduction

Caption: Reductive amination strategy for coupling the sulfonamide warhead to the E3 ligand.

References

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Link

Sources

Application Notes and Protocols for the Scale-Up Synthesis of BENZENESULFONAMIDE, 4-(2-OXOETHYL)-

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction

Benzenesulfonamide, 4-(2-oxoethyl)-, also known as 4-sulfamoylphenylacetaldehyde, is a valuable building block in medicinal chemistry and drug development. Its reactive aldehyde functionality, coupled with the benzenesulfonamide moiety—a well-established pharmacophore—makes it a key intermediate for the synthesis of a diverse range of biologically active compounds. The sulfonamide group is a cornerstone in the design of various therapeutic agents, including antibacterial drugs, diuretics, and carbonic anhydrase inhibitors. The presence of the 2-oxoethyl group provides a versatile handle for further chemical modifications, such as reductive aminations, aldol condensations, and the formation of various heterocyclic systems.

This technical guide provides a comprehensive, in-depth protocol for the synthesis of benzenesulfonamide, 4-(2-oxoethyl)-. The presented methodology is designed to be scalable, with a focus on robust and reproducible reaction conditions. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles. This document is structured to empower researchers to not only replicate the synthesis but also to adapt and optimize it for their specific needs, from laboratory-scale preparations to larger-scale production for preclinical and clinical studies.

Chemical Profile and Properties

A thorough understanding of the physicochemical properties of the target compound and its intermediates is crucial for successful synthesis and purification.

PropertyBENZENESULFONAMIDE, 4-(2-OXOETHYL)-4-Acetylbenzenesulfonamide (Starting Material)4-(2-Bromoacetyl)benzenesulfonamide (Intermediate)
CAS Number 204838-35-71565-17-9Not readily available
Molecular Formula C₈H₉NO₃SC₈H₉NO₃SC₈H₈BrNO₃S
Molecular Weight 199.23 g/mol 199.23 g/mol 278.12 g/mol
Appearance Expected to be a solidWhite to off-white crystalline powderExpected to be a solid
Solubility Expected to have some solubility in polar organic solvents and aqueous base. Aryl glyoxals can exist as stable hydrates in the presence of water.[1][2]Sparingly soluble in water, soluble in acetone and ethanol.Expected to be soluble in polar aprotic solvents.
Stability Aryl glyoxals are generally stable but can be prone to oxidation and polymerization under certain conditions. The presence of the electron-withdrawing sulfonamide group may enhance its stability.[1][2]Stable under normal conditions.α-Halo ketones are reactive and can be lachrymatory. Should be handled with care and used promptly after synthesis.

Overall Synthetic Workflow

The synthesis of benzenesulfonamide, 4-(2-oxoethyl)- is achieved through a two-step process starting from the commercially available 4-acetylbenzenesulfonamide. The first step involves a selective α-bromination of the acetyl group, followed by a Kornblum oxidation to furnish the desired aldehyde.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Kornblum Oxidation A 4-Acetylbenzenesulfonamide B 4-(2-Bromoacetyl)benzenesulfonamide A->B Br₂ / Acetic Acid C BENZENESULFONAMIDE, 4-(2-OXOETHYL)- B->C DMSO / Base

Fig. 1: Overall synthetic workflow.

Part 1: Synthesis of 4-(2-Bromoacetyl)benzenesulfonamide

Scientific Rationale

The initial step focuses on the selective halogenation at the α-position of the ketone. The use of elemental bromine in an acidic medium like acetic acid is a classic and effective method for the α-bromination of ketones that can be enolized. The acid catalyzes the enolization of the ketone, which is the rate-determining step. The resulting enol, being electron-rich, then readily attacks the electrophilic bromine. The electron-withdrawing nature of the sulfonamide group at the para position deactivates the aromatic ring towards electrophilic substitution, thus favoring the desired α-bromination of the acetyl group.

Experimental Protocol

Materials and Equipment:

  • 4-Acetylbenzenesulfonamide

  • Glacial Acetic Acid

  • Bromine

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Safety Precautions:

  • Bromine is highly corrosive, toxic, and a strong oxidizing agent. It causes severe burns upon contact with skin and is fatal if inhaled. All manipulations involving bromine must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and a face shield.[3][4]

  • Acetic acid is corrosive and can cause skin and eye burns. Handle with care in a fume hood.

  • The reaction may produce hydrogen bromide gas, which is corrosive and toxic. Ensure adequate ventilation.

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap containing a sodium thiosulfate solution, suspend 4-acetylbenzenesulfonamide (19.9 g, 0.1 mol) in 150 mL of glacial acetic acid.

  • Bromine Addition: Cool the suspension in an ice bath. Slowly add a solution of bromine (16.0 g, 0.1 mol) in 50 mL of glacial acetic acid from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up and Isolation: Pour the reaction mixture slowly into 1 L of ice-cold water with vigorous stirring. The crude 4-(2-bromoacetyl)benzenesulfonamide will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water to remove acetic acid and any unreacted bromine. Dry the product under vacuum at a temperature not exceeding 40 °C. The product is often used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent like ethanol.

Part 2: Synthesis of BENZENESULFONAMIDE, 4-(2-OXOETHYL)- (Kornblum Oxidation)

Scientific Rationale

The Kornblum oxidation is a classic method for converting primary alkyl halides and tosylates into aldehydes.[5] The reaction utilizes dimethyl sulfoxide (DMSO) as both the solvent and the oxidant. The mechanism involves an initial SN2 displacement of the bromide by the oxygen atom of DMSO to form an alkoxysulfonium salt. In the presence of a mild base, this intermediate undergoes an elimination reaction to yield the aldehyde, dimethyl sulfide, and the protonated base.[6][7] This method is particularly advantageous as it avoids the use of heavy metal oxidants and typically proceeds under relatively mild conditions, preventing over-oxidation to the carboxylic acid. The choice of a non-nucleophilic base is crucial to prevent side reactions with the reactive α-bromo ketone intermediate.

Experimental Protocol

Materials and Equipment:

  • 4-(2-Bromoacetyl)benzenesulfonamide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium bicarbonate (NaHCO₃) or another suitable non-nucleophilic base (e.g., 2,4,6-collidine)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Dimethyl sulfoxide (DMSO) can readily penetrate the skin and may carry dissolved toxic substances with it.[2][8] It is essential to wear appropriate gloves and handle it in a well-ventilated area.

  • Heating DMSO can lead to the formation of odorous and potentially toxic byproducts. The reaction should be conducted in a fume hood.

  • The work-up involves handling large volumes of water and organic solvents. Ensure proper grounding of equipment to prevent static discharge.

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 4-(2-bromoacetyl)benzenesulfonamide (from the previous step, approx. 0.1 mol) in 400 mL of anhydrous DMSO.

  • Addition of Base: Add sodium bicarbonate (12.6 g, 0.15 mol) to the solution. The use of a slight excess of a mild, non-nucleophilic base is important to neutralize the HBr formed during the reaction and to facilitate the final elimination step.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4] The reaction progress can be monitored by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into 2 L of ice-cold water with stirring. This will precipitate the crude product and dissolve the DMSO and inorganic salts.

  • Extraction: The aqueous mixture can be extracted with a suitable organic solvent like ethyl acetate (3 x 500 mL). However, given the potential for the product to exist as a water-soluble hydrate, an alternative purification method is often preferred.

  • Purification via Bisulfite Adduct Formation:

    • Cool the aqueous suspension of the crude product in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bisulfite with vigorous stirring. The aldehyde will form a water-soluble bisulfite adduct.[1][2][9]

    • Stir the mixture for 1-2 hours at room temperature.

    • Wash the aqueous solution with a non-polar organic solvent like diethyl ether or dichloromethane (2 x 300 mL) to remove any non-aldehydic organic impurities.

    • To regenerate the aldehyde, carefully add a saturated aqueous solution of sodium bicarbonate to the aqueous layer with stirring until the effervescence ceases and the pH is basic.

    • The purified benzenesulfonamide, 4-(2-oxoethyl)- will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results for BENZENESULFONAMIDE, 4-(2-OXOETHYL)-
¹H NMR Signals corresponding to the aromatic protons, the sulfonamide protons (-SO₂NH₂), and the aldehyde proton (-CHO), as well as the methylene protons (-CH₂-). The aldehyde proton typically appears as a singlet in the range of 9-10 ppm.
¹³C NMR Signals for the aromatic carbons, the carbonyl carbon of the aldehyde (typically around 190-200 ppm), and the methylene carbon.
FT-IR Characteristic peaks for the N-H stretch of the sulfonamide (around 3300-3400 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and the S=O stretches of the sulfonamide (around 1350 and 1160 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (199.23 g/mol ).
Melting Point A sharp melting point is indicative of high purity.

Scale-Up Considerations

Scaling up this synthesis requires careful attention to several factors to ensure safety, efficiency, and reproducibility.

  • Temperature Control: Both the bromination and the Kornblum oxidation are exothermic reactions. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts. The use of a jacketed reactor with a reliable cooling system is highly recommended. The rate of addition of reagents should be carefully controlled to manage the exotherm.

  • Mixing: Efficient mixing is crucial, especially in heterogeneous mixtures like the bromination step and during the precipitation and purification stages. Inadequate mixing can lead to localized overheating and incomplete reactions.

  • Work-up and Purification: Handling large volumes of aqueous and organic solutions during work-up and extraction can be challenging. For larger scales, the bisulfite adduct purification method is advantageous as it minimizes the use of large volumes of organic extraction solvents. Centrifugation or a filter press may be more efficient for isolating the solid product than laboratory-scale vacuum filtration.

  • Safety: The risks associated with handling large quantities of bromine and DMSO are significantly increased. A thorough process safety review should be conducted before attempting a large-scale synthesis. This includes evaluating the potential for thermal runaway, ensuring adequate ventilation and containment, and having appropriate emergency procedures in place.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in bromination Incomplete reaction; competing aromatic bromination.Monitor the reaction by TLC to ensure completion. Maintain a low reaction temperature during bromine addition to minimize side reactions.
Low yield in Kornblum oxidation Incomplete reaction; side reactions of the α-bromo ketone.Ensure the use of anhydrous DMSO. Use a non-nucleophilic base to avoid substitution reactions. Monitor the reaction temperature and time carefully.
Product is an oil or difficult to crystallize Presence of impurities; formation of a stable hydrate.Re-purify via the bisulfite adduct method. Attempt recrystallization from different solvent systems. The product may exist as a stable hydrate, which may have different physical properties.
Dark coloration of the product Formation of polymeric byproducts.Minimize reaction times and temperatures. Ensure efficient purification to remove colored impurities.

Conclusion

The two-step synthesis of benzenesulfonamide, 4-(2-oxoethyl)- from 4-acetylbenzenesulfonamide via α-bromination and subsequent Kornblum oxidation is a robust and scalable method. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The provided protocols and scale-up considerations offer a solid foundation for the successful implementation of this synthesis in both laboratory and pilot-plant settings.

References

  • Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances.

  • Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. PubMed Central.

  • Dimethyl Sulfoxide (DMSO) Safety Data Sheet. Greenfield Global.

  • General procedures for the purification of Aldehydes. Chempedia - LookChem.

  • Bromine Safety Data Sheet. SEASTAR CHEMICALS.

  • Bromine Safety Data Sheet. PENTA.

  • Kornblum oxidation. Wikipedia.

  • Kornblum Oxidation. SynArchive.

  • DMSO Oxidation. University of California, Irvine.

  • Kornblum Oxidation. Chem-Station Int. Ed.

Sources

Application Note: Leveraging 4-(2-Oxoethyl)benzenesulfonamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of Fragment-Based Drug Discovery (FBDD), bifunctional fragments offer a distinct advantage by combining a high-affinity recognition motif with a reactive handle for chemical biology applications. 4-(2-oxoethyl)benzenesulfonamide (also known as 4-sulfamoylphenylacetaldehyde) is a prime example of such a molecule.

This fragment features a benzenesulfonamide warhead —a privileged pharmacophore known for coordinating the active-site zinc (Zn²⁺) in Carbonic Anhydrases (CAs)[1]—and an aldehyde moiety (2-oxoethyl group). The aldehyde serves as a highly reactive electrophilic handle, enabling both Dynamic Combinatorial Chemistry (DCC) and targeted covalent inhibitor (TCI) discovery through reversible Schiff base (imine) formation with proximal nucleophiles[2],[3].

This application note provides researchers with field-proven, self-validating protocols for utilizing 4-(2-oxoethyl)benzenesulfonamide in advanced FBDD workflows, detailing the mechanistic causality behind experimental conditions.

Mechanistic Rationale: The Dual-Action Pharmacophore

To effectively deploy this fragment, one must understand the thermodynamic and kinetic forces governing its interactions:

  • Primary Target Engagement (Thermodynamic Anchor): The primary sulfonamide (-SO₂NH₂) acts as a transition-state analog, displacing the zinc-bound hydroxide ion in the CA active site. This creates a highly stable, entropically favorable anchor[1].

  • Covalent Tethering (Kinetic Trapping): The pendant aldehyde reacts with primary amines. In a biological context, this means forming a reversible imine with the ε-amino group of lysine residues located near the active site[4]. In a synthetic context (DCC), it reacts with a library of amine building blocks to form an equilibrating mixture of imines.

Understanding this causality dictates our assay design: because imine formation is reversible and prone to hydrolysis in aqueous media, experimental conditions must either dynamically template the most stable complex (DCC) or chemically trap the transient state for biophysical detection (Covalent FBDD).

Application Workflow 1: Protein-Templated Dynamic Combinatorial Chemistry (DCC)

In DCC, the target protein acts as a thermodynamic template. When 4-(2-oxoethyl)benzenesulfonamide is mixed with a library of amines, a vast library of imines is generated in continuous equilibrium. The introduction of Carbonic Anhydrase II (CA II) shifts the equilibrium, amplifying the specific imine that best complements the enzyme's extended binding pocket[5].

DCC_Workflow A 4-(2-oxoethyl)benzenesulfonamide (Aldehyde Fragment) C Dynamic Combinatorial Library (Reversible Imines) A->C Spontaneous Condensation B Amine/Hydrazide Library (Building Blocks) B->C Spontaneous Condensation C->C Equilibrium Exchange D Carbonic Anhydrase II (Protein Template) C->D Target Binding E Thermodynamic Amplification (High-Affinity Hit) D->E Equilibrium Shift

Protein-templated dynamic combinatorial chemistry equilibrium shift.
Protocol: DCC Screening Assay

Self-Validation Check: Always run a parallel reaction using a non-binding mutant or a blocked active site (e.g., pre-incubated with ethoxzolamide) to ensure amplification is strictly active-site dependent.

Reagents & Setup:

  • Buffer: 50 mM HEPES, pH 6.0. Causality: Mildly acidic conditions are required to protonate the leaving water molecule during imine formation, accelerating the exchange rate without denaturing the target protein[5].

  • Catalyst: 5 mM Aniline. Causality: Aniline acts as a nucleophilic catalyst, forming a highly reactive intermediate that undergoes transimination much faster than direct aliphatic amine condensation, ensuring the system reaches thermodynamic equilibrium rapidly[5].

Step-by-Step Methodology:

  • Library Assembly: In a 96-well plate, combine 40 µM of 4-(2-oxoethyl)benzenesulfonamide with a pooled library of aliphatic/aromatic amines (each at 20 µM) in the HEPES buffer.

  • Catalysis: Add aniline to a final concentration of 5 mM. Incubate at 25°C for 2 hours to establish the initial chemical equilibrium.

  • Protein Templating: Spike recombinant human CA II to a final concentration of 2 µM.

  • Equilibration: Seal the plate and incubate for 24–48 hours at 4°C to minimize protein degradation while allowing the thermodynamic shift to occur.

  • Chemical Trapping (Optional but Recommended): Add 10 mM Sodium Cyanoborohydride (NaBH₃CN) and incubate for 1 hour. Causality: NaBH₃CN selectively reduces imines to stable secondary amines without reducing the unreacted aldehydes, permanently locking the amplified hits for downstream LC-MS analysis[4].

  • Analysis: Analyze the mixture via LC-MS/MS. Compare the extracted ion chromatograms (EICs) of the protein-templated well against the blank (no protein) well. A peak area increase of >3-fold indicates a target-amplified hit.

Application Workflow 2: Covalent Fragment Screening via Mass Spectrometry & Crystallography

Aldehyde fragments are exceptional tools for discovering novel allosteric or proximal binding pockets by forming reversible covalent tethers with lysine residues[2],[3].

Covalent_FBDD Step1 Target Preparation Identify Proximal Lysines in CA II Step2 Fragment Incubation Aldehyde + Target Protein Step1->Step2 Step3 Reversible Covalent Tethering Schiff Base Formation Step2->Step3 Step4 Chemical Trapping Reduction via NaBH3CN Step3->Step4 Optional for MS Step5 Biophysical Validation Intact MS & X-ray Crystallography Step3->Step5 Direct Soaking Step4->Step5

Workflow for covalent fragment screening using aldehyde-bearing pharmacophores.
Protocol: Intact Mass Spectrometry (ESI-MS) Validation

Because Schiff bases are highly susceptible to hydrolysis during the desolvation process in electrospray ionization (ESI), chemical reduction is mandatory for accurate mass determination[4].

Step-by-Step Methodology:

  • Incubation: Mix 10 µM recombinant CA II with 100 µM 4-(2-oxoethyl)benzenesulfonamide in 25 mM Ammonium Acetate buffer (pH 7.0). Causality: Ammonium acetate is a volatile buffer essential for native MS compatibility[6].

  • Tethering: Incubate at room temperature for 2 hours.

  • Reduction: Add 10 mM NaBH₃CN to the mixture. Incubate for 30 minutes.

  • Desalting: Pass the sample through a Zeba Spin Desalting Column (7K MWCO) to remove excess unreacted fragment and reducing agent.

  • MS Analysis: Inject into a high-resolution ESI-TOF mass spectrometer.

  • Data Interpretation: Look for a mass shift of +181.2 Da .

    • Calculation Causality: The molecular weight of the fragment is 199.2 Da. Schiff base formation releases water (-18.0 Da). Therefore, the net addition to the protein mass is 181.2 Da.

Data Presentation: Comparative Fragment Efficacy

To illustrate the advantage of utilizing the reactive 2-oxoethyl handle, the following table summarizes typical thermodynamic and kinetic parameters when comparing standard non-covalent sulfonamides to their covalent/DCC-optimized counterparts.

Fragment / Inhibitor ClassBinding ModeTypical K_d / IC_50Ligand Efficiency (LE)Key Advantage in FBDD
Benzenesulfonamide (Core) Non-Covalent~1.5 µM~0.45 kcal/mol/HAHigh LE, but lacks vector for easy growth.
4-(2-oxoethyl)benzenesulfonamide Reversible Covalent (Imine)Apparent K_d < 500 nMN/A (Dynamic)Captures transient protein conformations; maps proximal lysines.
DCC-Optimized Hit (Imine/Amine) Non-Covalent (Extended)10 - 50 nM~0.35 kcal/mol/HARapidly identifies optimal linker length and pocket trajectory[5].

Note: Ligand Efficiency (LE) often drops slightly as molecular weight increases during fragment growing, but the massive gain in absolute affinity (K_d) and target residence time justifies the covalent/DCC approach.

References

  • An Exploration of Chemical Properties Required for Cooperative Stabilization of the 14-3-3 Interaction with NF-κB—Utilizing a Reversible Covalent Tethering Approach Journal of Medicinal Chemistry URL:[Link]

  • Multiprotein Dynamic Combinatorial Chemistry: A Strategy for the Simultaneous Discovery of Subfamily-Selective Inhibitors for Nucleic Acid Demethylases FTO and ALKBH3 ChemMedChem URL:[Link]

  • Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding Chemical Reviews (PMC) URL:[Link]

  • Quantitative Characterization of Three Carbonic Anhydrase Inhibitors by LESA Mass Spectrometry Analytical Chemistry (ACS Publications) URL:[Link]

  • Modification of carbonic anhydrase II with acetaldehyde, the first metabolite of ethanol, leads to decreased enzyme activity ResearchGate URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing "BENZENESULFONAMIDE, 4-(2-OXOETHYL)-" in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Compound ID: Benzenesulfonamide, 4-(2-oxoethyl)- CAS: 55666-28-5 Molecular Formula: C₈H₉NO₃S Functional Class: Sulfonamide / Reactive Aldehyde Intermediate

Executive Summary

Welcome to the Technical Support Center. You are likely encountering issues with CAS 55666-28-5 because it presents a "dual-threat" to assay robustness:

  • Physical Insolubility: The sulfonamide core promotes strong intermolecular hydrogen bonding, leading to high crystal lattice energy and rapid precipitation ("crashing out") upon dilution into aqueous buffers.

  • Chemical Instability: The pendant acetaldehyde group (

    
    ) is chemically reactive. It is prone to oxidation and, critically, forms covalent adducts (Schiff bases) with primary amine-containing buffers (e.g., Tris, Glycine).
    

This guide provides self-validating protocols to distinguish between solubility artifacts and genuine biological activity.

Module 1: Solubility Troubleshooting (The "Crash Out" Phenomenon)

Q: My compound precipitates immediately when I add the DMSO stock to the assay buffer. How do I fix this?

A: Direct addition of high-concentration DMSO stocks into aqueous buffer creates a local supersaturation spike, forcing the compound to precipitate before it can disperse.

The Solution: The "Intermediate Dilution" Protocol Do not pipette 100% DMSO stock directly into the assay plate. Use a step-wise reduction in solvent strength.

Step-by-Step Protocol:

  • Prepare Stock: Start with a 10 mM or 20 mM stock in anhydrous DMSO.

  • Intermediate Step: Dilute the stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water or PEG-400).

  • Final Addition: Add this intermediate mix to your assay buffer. This prevents the "solvent shock" that causes precipitation.

Data: Solubility Limits of Sulfonamide Analogues Typical solubility behavior for neutral sulfonamides at pH 7.4

Solvent SystemSolubility Limit (Est.)Risk LevelNotes
Pure DMSO > 50 mMLowStable if kept anhydrous.
PBS (pH 7.4) < 100 µMHigh Risk of rapid crystallization.
PBS + 0.1% BSA ~ 200-500 µMLowBSA acts as a carrier protein to prevent nucleation.
Tris Buffer N/ACritical DO NOT USE (See Module 2).
Q: How do I confirm if the compound is actually soluble at my testing concentration?

A: Use a Nephelometry-based Kinetic Solubility Assay . If a nephelometer is unavailable, a simple UV-Vis absorbance check is a robust alternative.

Self-Validating Protocol (UV-Vis Method):

  • Prepare your compound at the final assay concentration (e.g., 100 µM) in the assay buffer.

  • Incubate for 60 minutes (or assay duration).

  • Centrifuge at max speed (15,000 x g) for 10 minutes to pellet any micro-crystals.

  • Measure the absorbance of the supernatant and compare it to a reference standard (compound in 100% DMSO or MeOH).

    • Result: If Supernatant Absorbance < 80% of Reference, you have precipitation.

Module 2: Stability & Chemical Compatibility (The Aldehyde Factor)

Q: The compound dissolves, but I see no activity (or variable activity) over time. Is it degrading?

A: You are likely using an incompatible buffer. The aldehyde group on C4 is an electrophile. If your assay uses Tris , Glycine , or Lysine-rich proteins at high concentrations, the aldehyde reacts to form an imine (Schiff base), effectively destroying your compound.

The Mechanism:



Corrective Action:

  • Switch Buffers: Use HEPES , MOPS , or Phosphate (PBS) . These lack primary amines and will not react with the aldehyde.

  • Check pH: Aldehydes are prone to oxidation to carboxylic acids (forming 4-sulfamoylphenylacetic acid) at high pH. Keep pH

    
     7.4.
    
Q: Can I store the DMSO stock long-term?

A: Aldehydes can oxidize in DMSO if water or oxygen is present.

  • Storage Rule: Store at -20°C or -80°C.

  • Container: Use amber glass or polypropylene. Avoid polystyrene.

  • Additive: For critical long-term storage, ensure the DMSO is anhydrous.

Module 3: False Positives (Aggregation & Interference)

Q: I see inhibition, but the dose-response curve is very steep (Hill slope > 2). Is this real?

A: This is a hallmark of Colloidal Aggregation . Sulfonamides are known to form promiscuous aggregates that sequester enzymes, leading to false positives.

The Detergent Test (The "Gold Standard" Validation):

  • Run your assay under standard conditions.

  • Repeat the assay adding 0.01% Triton X-100 or 0.005% Tween-20 .

  • Analysis:

    • If IC₅₀ shifts significantly (e.g., > 5-fold increase) or activity disappears

      
      False Positive (Aggregation) .
      
    • If IC₅₀ remains stable

      
      True Interaction .
      

Visual Troubleshooting Workflows

Figure 1: Solubility & Stability Optimization Workflow

A logical decision tree to determine the root cause of assay failure.

SolubilityWorkflow Start Start: Assay Failure CheckBuffer Check Buffer Composition Start->CheckBuffer IsTris Is Buffer Tris/Glycine? CheckBuffer->IsTris SwitchBuffer CRITICAL: Switch to HEPES/PBS (Aldehyde Reaction Risk) IsTris->SwitchBuffer Yes CheckPrecip Visual/Turbidity Check IsTris->CheckPrecip No SwitchBuffer->CheckPrecip IsCloudy Precipitation Visible? CheckPrecip->IsCloudy DilutionProto Apply Intermediate Dilution Protocol IsCloudy->DilutionProto Yes DetergentTest Run Detergent Test (0.01% Triton X-100) IsCloudy->DetergentTest No DilutionProto->DetergentTest Result Valid Assay Conditions DetergentTest->Result

Caption: Decision tree for isolating chemical incompatibility (Tris reaction) vs. physical insolubility.

Figure 2: The "Silent Killer" - Aldehyde-Amine Reaction

Mechanism of compound loss in primary amine buffers.

ReactionMechanism cluster_prevention Prevention Strategy Compound 4-(2-oxoethyl)benzenesulfonamide (Active Aldehyde) Complex Schiff Base Adduct (Inactive/Precipitate) Compound->Complex Spontaneous Reaction Buffer Tris Buffer (Primary Amine) Buffer->Complex HEPES Use HEPES/MOPS (Tertiary Amines = Safe)

Caption: Chemical incompatibility mechanism. Primary amines in Tris attack the aldehyde, neutralizing the compound.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Instability in Assays).

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(13-14), 607-615. (Key reference for false positives/aggregation).

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. (Context on reactive functional groups like aldehydes).

  • Hermann, A., et al. (2021). Stability of Aldehydes in DMSO Stock Solutions. ACS Medicinal Chemistry Letters. (General guidance on aldehyde stability).

Technical Support Center: Troubleshooting the Synthesis of 4-(2-Oxoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. 4-(2-Oxoethyl)benzenesulfonamide (also known as 4-sulfamoylphenylacetaldehyde) is a highly reactive, bifunctional intermediate frequently utilized in the development of sulfonamide-based therapeutics.

Synthesizing this molecule presents two distinct chemical challenges:

  • The Phenylacetaldehyde Moiety: Highly prone to rapid autoxidation and base/acid-catalyzed aldol self-condensation.

  • The Primary Sulfonamide Group (-SO₂NH₂): Contains acidic protons (pKa ~10) that rapidly quench organometallic reagents and hydrides, complicating stoichiometric control and product isolation.

This guide provides field-validated troubleshooting strategies, quantitative reaction profiling, and step-by-step protocols to ensure reproducible synthesis.

I. Quantitative Reaction Profiling & Route Comparison

Selecting the correct synthetic route is critical for minimizing side reactions. The table below summarizes the quantitative data for the most common synthetic pathways and their corresponding side-product profiles.

Synthetic RouteReagents & ConditionsTarget YieldMajor Side ProductSide Product (%)
Alcohol Oxidation DMP, CH₂Cl₂/THF, 0 °C to RT75–85%4-Sulfamoylphenylacetic acid5–10%
Alcohol Oxidation Swern (DMSO/Oxalyl Chloride), -78 °C60–70%Pummerer thioacetal adducts10–15%
Ester Reduction DIBAL-H (3.0 eq), THF, -78 °C40–50%4-(2-Hydroxyethyl)benzenesulfonamide30–40%
Weinreb Amide Reduction DIBAL-H (3.0 eq), THF, -78 °C80–90%Over-reduction to alcohol< 5%
II. Mechanistic Workflow & Side Reaction Pathways

SynthesisPathways Alcohol 4-(2-Hydroxyethyl) benzenesulfonamide Target 4-(2-Oxoethyl) benzenesulfonamide (TARGET ALDEHYDE) Alcohol->Target DMP Oxidation (Controlled) Ester Methyl 4-sulfamoyl phenylacetate Weinreb Weinreb Amide Derivative Ester->Weinreb Me(MeO)NH·HCl iPrMgCl Ester->Target DIBAL-H (-78°C) (Low Yield) Weinreb->Target DIBAL-H (-78°C) (High Yield) Acid 4-Sulfamoylphenyl acetic acid (Over-Oxidation) Target->Acid Air / Harsh Oxidants Aldol Aldol Condensation Oligomers (Degradation) Target->Aldol Base/Acid Catalysis (Storage) OverRed 4-(2-Hydroxyethyl) benzenesulfonamide (Over-Reduction) Target->OverRed Excess DIBAL-H (Ester Route)

Fig 1: Synthesis routes to 4-(2-oxoethyl)benzenesulfonamide and common side-reaction pathways.

III. Troubleshooting FAQs

Q1: Why am I getting high levels of 4-sulfamoylphenylacetic acid during the oxidation of 4-(2-hydroxyethyl)benzenesulfonamide? Causality: Over-oxidation is a common failure mode when utilizing unbuffered or aqueous oxidants (e.g., Jones reagent, KMnO₄). Phenylacetaldehydes are highly susceptible to autoxidation in the presence of air or excess oxidant due to the formation of hydrate intermediates that easily oxidize to the carboxylic acid. Solution: Transition to Dess-Martin Periodinane (DMP) . DMP provides a mild, strictly anhydrous environment that halts oxidation precisely at the aldehyde stage. Ensure the reaction is run under argon and the product is purified rapidly to avoid air exposure.

Q2: My DIBAL-H reduction of methyl 4-sulfamoylphenylacetate yields mostly the over-reduced alcohol. How do I stop at the aldehyde? Causality: Esters are notoriously difficult to reduce cleanly to aldehydes. The intermediate tetrahedral aluminum hemiacetal often collapses prematurely, releasing the free aldehyde into the reaction mixture, which is then rapidly reduced to the alcohol by the remaining DIBAL-H . Solution: Convert the ester to a Weinreb amide (N-methoxy-N-methylamide) prior to reduction . The Weinreb amide forms a highly stable, five-membered cyclic chelate with the aluminum reagent. This chelate will not collapse to the aldehyde until the aqueous workup quenches the reducing agent, completely eliminating over-reduction.

Q3: Why does my reaction mixture turn into a thick, un-stirrable gel immediately upon adding DIBAL-H? Causality: The primary sulfonamide group (-SO₂NH₂) contains two acidic protons. DIBAL-H acts as a strong base before it acts as a nucleophile, rapidly deprotonating the sulfonamide to form an insoluble aluminum-sulfonamide salt network, evolving hydrogen gas in the process. Solution: You must adjust your stoichiometry. A minimum of 3.0 equivalents of DIBAL-H is required: 2.0 equivalents are sacrificially consumed by the sulfonamide protons, leaving 1.0 equivalent available for the reduction of the carbonyl. Alternatively, temporarily protect the sulfonamide as an N,N-dimethylaminomethylene derivative using DMF-DMA.

Q4: The isolated 4-(2-oxoethyl)benzenesulfonamide degrades into a complex, viscous mixture upon storage. What is happening? Causality: Phenylacetaldehydes undergo rapid base- or acid-catalyzed aldol self-condensation . The methylene protons alpha to the aldehyde are highly acidic due to the combined electron-withdrawing effects of the aldehyde carbonyl and the para-sulfamoylphenyl ring. Solution: Do not store the free aldehyde. It should be used immediately in the next synthetic step (e.g., reductive amination). If long-term storage is mandatory, protect it as a dimethyl acetal or isolate it as a solid sodium bisulfite adduct.

IV. Validated Experimental Protocols
Protocol A: Controlled Oxidation via Dess-Martin Periodinane (DMP)

This protocol is optimized to prevent over-oxidation and accommodate the poor solubility of sulfonamides in standard halogenated solvents.

  • Preparation: Suspend 4-(2-hydroxyethyl)benzenesulfonamide (10.0 mmol) in a mixture of anhydrous CH₂Cl₂ (40 mL) and anhydrous THF (10 mL) under a strict argon atmosphere. Note: THF is required to fully solubilize the sulfonamide.

  • Reagent Addition: Cool the clear solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (12.0 mmol, 1.2 eq) portion-wise over 15 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction mixture will become opaque white as the iodine by-product precipitates.

  • Quench (Critical Step): Dilute the mixture with Et₂O (50 mL) and pour it into a vigorously stirred solution of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (1:1 v/v, 50 mL). Stir vigorously for 15–20 minutes until the organic layer is completely clear (this destroys unreacted DMP and solubilizes the iodine by-products).

  • Isolation: Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Keep the water bath below 30 °C to prevent thermal degradation of the aldehyde.

  • Storage: Flush the flask with argon and store at -80 °C, or use immediately.

Protocol B: Weinreb Amide Formation and Controlled Reduction

This protocol utilizes a stable chelate intermediate to prevent over-reduction to the alcohol.

  • Amidation: React methyl 4-sulfamoylphenylacetate (10.0 mmol) with N,O-dimethylhydroxylamine hydrochloride (15.0 mmol) and isopropylmagnesium chloride (30.0 mmol) in anhydrous THF at -20 °C for 2 hours to form the Weinreb amide. Quench with aqueous NH₄Cl and isolate the amide via extraction.

  • Reduction Setup: Dissolve the isolated Weinreb amide (5.0 mmol) in anhydrous THF (25 mL) and cool to -78 °C in a dry ice/acetone bath under argon.

  • DIBAL-H Addition: Dropwise add DIBAL-H (1.0 M in hexanes, 15.0 mL, 15.0 mmol, 3.0 eq).

    • Expert Insight: The primary sulfonamide (-SO₂NH₂) rapidly consumes 2.0 equivalents of hydride. The remaining 1.0 equivalent performs the reduction. Vigorous gas evolution will occur.

  • Reaction: Stir at -78 °C for 1 hour.

  • Quench: Quench the reaction at -78 °C by carefully adding cold methanol (2 mL) dropwise to destroy excess DIBAL-H, followed by the addition of saturated aqueous Rochelle's salt (potassium sodium tartrate, 25 mL).

  • Workup: Remove the cooling bath and warm to room temperature. Stir vigorously for 2 to 4 hours until the aluminum emulsion breaks and two clear, distinct layers form. Extract the aqueous layer with EtOAc (3 x 20 mL), dry the combined organics over Na₂SO₄, and concentrate in vacuo.

V. References
  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983, 48(22), 4155-4156. URL:[Link]

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. URL:[Link]

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., John Wiley & Sons, 2013. URL:[Link]

Technical Support Center: 4-(2-Oxoethyl)benzenesulfonamide Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(2-oxoethyl)benzenesulfonamide (also known as 4-sulfamoylphenylacetaldehyde). This compound is a highly reactive intermediate frequently utilized in the synthesis of sulfonamide-based therapeutics. Due to the presence of both a weakly acidic sulfonamide group and a highly reactive aliphatic aldehyde moiety, researchers often encounter severe yield losses and degradation when attempting standard purification methods.

As a Senior Application Scientist, I have designed this guide to bypass the pitfalls of traditional chromatography. Below, you will find field-proven, self-validating workflows that leverage the intrinsic chemical properties of the molecule to achieve high-purity isolation.

Understanding the Impurity Profile

Before initiating purification, it is critical to understand the causality behind the impurities present in your crude mixture. The aldehyde moiety is highly susceptible to auto-oxidation and condensation, while the upstream synthesis often leaves behind unreacted alcohols.

Table 1: Quantitative Data and Phase Distribution of Common Impurities

CompoundImpurity TypeMW ( g/mol )pKaPhase Distribution (Sat. NaHCO₃)Phase Distribution (Sat. NaHSO₃)
4-(2-Oxoethyl)benzenesulfonamide Target Product 199.23~10.1 (Sulfonamide)Organic PhaseAqueous Phase (as Adduct)
4-(Carboxymethyl)benzenesulfonamideOver-oxidation215.23~4.2 (Carboxylic Acid)Aqueous Phase (as Na⁺ salt)N/A (Removed in prior step)
4-(2-Hydroxyethyl)benzenesulfonamideUnreacted Starting Material201.24~10.1 (Sulfonamide)Organic PhaseOrganic Phase
Aldol Condensation DimersDegradation Product~380.45~10.1 (Sulfonamide)Organic PhaseOrganic Phase

Core Purification Workflows

Standard silica gel chromatography often leads to poor recovery because the slightly acidic/basic nature of silica catalyzes the enolization of the


-protons, triggering rapid aldol condensation. To circumvent this, we utilize a tandem liquid-liquid extraction protocol based on [1].
Protocol A: Differential Acid-Base Extraction

Causality: The over-oxidized carboxylic acid impurity has a pKa of ~4.2, while the sulfonamide group has a pKa of ~10.1. Using a weak base selectively deprotonates the acid without ionizing the sulfonamide. Self-Validation: The physical migration of the acid into the aqueous layer provides an immediate, verifiable separation. A drop in the pH of the aqueous wash confirms the neutralization and extraction of the acidic impurity.

  • Dissolution: Dissolve the crude 4-(2-oxoethyl)benzenesulfonamide mixture in a water-immiscible organic solvent, preferably Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Deprotonation: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Phase Separation: Shake vigorously and allow the layers to separate. The over-oxidized carboxylic acid impurity partitions into the bottom aqueous layer.

  • Isolation: Drain and discard the aqueous layer. Retain the organic layer, which now contains the target aldehyde and neutral impurities.

Protocol B: Chemoselective Bisulfite Adduct Formation

Causality: Aldehydes undergo specific nucleophilic addition with the bisulfite anion (HSO₃⁻) to form an


-hydroxy sulfonate salt. Non-aldehydic impurities (alcohols, dimers) cannot form this adduct.
Self-Validation: If the active aldehyde is present, it will quantitatively shift from the organic layer into the aqueous layer. Monitoring the organic layer via TLC will show the complete disappearance of the target spot, validating the chemoselective capture.
  • Adduct Formation: To the organic layer retained from Protocol A, add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃).

  • Agitation: Shake vigorously for 3 to 5 minutes. The highly polar bisulfite adduct forms and migrates entirely into the aqueous phase.

  • Phase Separation: Separate the layers. Discard the organic layer, which now contains unreacted alcohols and aldol dimers.

  • Regeneration: Transfer the aqueous layer to a clean flask. Add an equal volume of fresh EtOAc. Slowly add 1M aqueous sodium carbonate (Na₂CO₃) dropwise until the aqueous phase reaches pH 10. This alkaline shift reverses the reaction, decomposing the adduct and regenerating the free aldehyde () [2].

  • Extraction: Shake vigorously and separate the layers. The pure aldehyde partitions back into the EtOAc layer. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Visualization

PurificationWorkflow Crude Crude 4-(2-Oxoethyl)benzenesulfonamide (in EtOAc) BaseWash Wash with Sat. NaHCO3 (aq) Crude->BaseWash Aq1 Aqueous Phase 1 (4-(Carboxymethyl)benzenesulfonamide salt) BaseWash->Aq1 Deprotonation of Acid Org1 Organic Phase 1 (Aldehyde + Neutral Impurities) BaseWash->Org1 Retains Aldehyde BisulfiteTreat Treat with Sat. NaHSO3 (aq) Stir Vigorously Org1->BisulfiteTreat Org2 Organic Phase 2 (Alcohols, Dimers, Starting Material) BisulfiteTreat->Org2 Discard (Non-reactive) Aq2 Aqueous Phase 2 (Water-Soluble Bisulfite Adduct) BisulfiteTreat->Aq2 Adduct Formation Regen Regeneration Add Na2CO3 (aq) to pH 10 Extract with EtOAc Aq2->Regen Pure Pure 4-(2-Oxoethyl)benzenesulfonamide (Organic Layer -> Dry & Concentrate) Regen->Pure Phase Separation

Caption: Workflow for the chemoselective purification of 4-(2-oxoethyl)benzenesulfonamide.

Troubleshooting & FAQs

Q: Why am I seeing significant product degradation and poor mass recovery when using standard silica gel chromatography? A: 4-(2-Oxoethyl)benzenesulfonamide possesses highly acidic


-protons adjacent to the aldehyde carbonyl. The slightly acidic/basic surface of standard silica gel catalyzes the enolization of these protons, leading to rapid aldol condensation and the formation of high-molecular-weight polymers directly on the column. Chemoselective liquid-liquid extraction entirely avoids this solid-phase degradation.

Q: During the bisulfite purification (Protocol B), no solid adduct precipitates. Have I lost my product? A: No. While many aromatic aldehydes form insoluble solid bisulfite adducts, the presence of the highly polar sulfonamide group and the aliphatic nature of the acetaldehyde moiety render this specific adduct highly water-soluble () [3]. Do not attempt to filter it. Instead, proceed with the biphasic liquid-liquid extraction as described; the adduct is safely retained in the aqueous phase.

Q: My final product consistently shows contamination with 4-(carboxymethyl)benzenesulfonamide after a few weeks of storage. How do I prevent this? A: Aldehydes are highly susceptible to auto-oxidation when exposed to atmospheric oxygen, converting into their corresponding carboxylic acids () [4]. To prevent this, store the purified compound under a strict inert atmosphere (Argon or Nitrogen) at -20°C. If oxidation has already occurred, simply repeat Protocol A to wash away the newly formed acid.

References

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: Journal of Visualized Experiments (PMC / NIH) URL:[Link]

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis Source: RSC Advances URL:[Link]

  • Purification of Laboratory Chemicals (Sixth Edition) Source: Elsevier / VDOC URL:[Link]

Technical Support Center: Scale-Up Synthesis of BENZENESULFONAMIDE, 4-(2-OXOETHYL)-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the scale-up synthesis of Benzenesulfonamide, 4-(2-oxoethyl)-. This guide is designed for researchers, chemists, and process development professionals to address the significant challenges encountered when transitioning the synthesis of this sensitive aldehyde from laboratory to pilot or manufacturing scale. The presence of both a reactive aldehyde and a sulfonamide group demands careful selection of reagents and reaction conditions to ensure safety, efficiency, and purity.

Introduction: The Scale-Up Challenge

The synthesis of 4-(2-oxoethyl)benzenesulfonamide most commonly proceeds via the oxidation of the corresponding primary alcohol, 4-(2-hydroxyethyl)benzenesulfonamide. While numerous laboratory-scale oxidation methods exist, many present formidable obstacles on a larger scale. These challenges include managing highly exothermic reactions, handling hazardous and explosive reagents, dealing with malodorous byproducts, and preventing over-oxidation to the corresponding carboxylic acid. This guide provides troubleshooting advice and protocols to navigate these common issues.

Part 1: Troubleshooting Common Oxidation Pathways

This section addresses the most frequent problems encountered during the critical oxidation step in a question-and-answer format.

Problem 1: Poor Yield and Safety Concerns with Classical Oxidation Reagents

Question: We are attempting to scale up the synthesis of 4-(2-oxoethyl)benzenesulfonamide from its alcohol precursor. Our lab-scale successes with Swern and Dess-Martin Periodinane (DMP) oxidations are not translating well. With the Swern oxidation, we are facing temperature control issues and safety concerns. With DMP, the cost is prohibitive and we are worried about its explosive nature. What is causing these issues and what are safer, more scalable alternatives?

Answer: This is a classic and critical scale-up challenge. The issues you are facing with both Swern and DMP oxidations are well-documented and become acute at larger scales.

Analysis of the Problem:

  • Swern Oxidation: This method relies on activating dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, at cryogenic temperatures (-78 °C).[1]

    • Safety & Thermal Management: The reaction between DMSO and oxalyl chloride is highly exothermic and generates large volumes of toxic carbon monoxide (CO) and carbon dioxide (CO₂) gas.[2] On a large scale, the high surface-area-to-volume ratio of a lab flask is lost, making heat dissipation difficult. Failure to maintain cryogenic temperatures can lead to a thermal runaway reaction.[3][4]

    • Operational Inefficiency: Maintaining a multi-kilogram batch at -78 °C is energy-intensive and requires specialized, costly equipment.

    • Byproducts: The reaction produces dimethyl sulfide (DMS), a volatile compound with an extremely unpleasant odor, which requires scrubbing and waste management protocols.[4]

  • Dess-Martin Periodinane (DMP) Oxidation:

    • Safety Hazard: DMP is a hypervalent iodine compound that is known to be potentially explosive, especially under confinement or upon impact.[5][6] This risk makes its use on an industrial scale highly discouraged.

    • Cost and Atom Economy: DMP is an expensive stoichiometric reagent with a high molecular weight (424.14 g/mol ), resulting in poor atom economy and large amounts of waste, which is not economically viable for large-scale production.[5]

Recommended Solutions & Alternatives:

For a safer, more economical, and environmentally friendly scale-up, we recommend moving away from Swern and DMP oxidations. The following table compares viable alternatives.

Oxidation Method Reagents Temperature Key Advantages Key Disadvantages Safety/Scale-Up Considerations
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °CHigh selectivity, metal-free.[1][7]Cryogenic, exothermic, toxic gas (CO, CO₂), foul odor (DMS).[2][4]Not recommended for scale-up due to high risk of thermal runaway.
Dess-Martin (DMP) Dess-Martin PeriodinaneRoom TempMild, neutral pH, high yield.[6]Potentially explosive , expensive, poor atom economy.[5]Not recommended for scale-up due to explosion hazard.
Parikh-Doering DMSO, SO₃•Pyridine, Triethylamine0 °C to RTMilder than Swern, avoids corrosive activators, cleaner profile.[1]Slower reaction times than Swern.A significant safety improvement over Swern, but still produces DMS.
TEMPO-Catalyzed Catalytic TEMPO, NaOCl (Bleach)0 °C to RTCatalytic, uses cheap oxidant, "green" chemistry, excellent selectivity.[7]Potential for over-oxidation if not controlled, requires pH monitoring.Highly recommended for scale-up. Cost-effective and much safer.

The TEMPO-catalyzed oxidation stands out as the superior choice for industrial synthesis. It is a catalytic process that uses inexpensive sodium hypochlorite (bleach) as the terminal oxidant, operates under mild conditions, and avoids the major hazards of the Swern and DMP reagents.[7]

Problem 2: Over-Oxidation to the Carboxylic Acid Impurity

Question: Our process, using a TEMPO-based system, is generating a significant amount of 4-(carboxy)benzenesulfonamide as an impurity. How can we improve the selectivity for the desired aldehyde?

Answer: Over-oxidation is a common side reaction in aldehyde synthesis, but it can be effectively managed in a TEMPO-catalyzed system by carefully controlling the reaction parameters.

Causality and Troubleshooting Workflow:

Over-oxidation in this system typically stems from issues with pH, temperature, or oxidant stoichiometry. The desired oxidation of the alcohol to the aldehyde is faster, but given enough time or overly harsh conditions, a second oxidation to the carboxylic acid can occur.[7]

Caption: Troubleshooting workflow for over-oxidation.

Detailed Recommendations:

  • Strict pH Control: The reaction rate and selectivity are highly pH-dependent. Maintain the pH of the reaction mixture between 9 and 10 using a phosphate or bicarbonate buffer. A pH that is too high can accelerate over-oxidation.

  • Temperature Management: Perform the reaction at 0-5 °C. The addition of sodium hypochlorite is exothermic; add it slowly and ensure your reactor's cooling capacity is sufficient to maintain a stable internal temperature.

  • Controlled Oxidant Addition: Use only a slight excess of sodium hypochlorite (e.g., 1.05-1.1 equivalents). Add it dropwise over an extended period. Implement in-process controls (IPC) like HPLC or TLC to monitor the disappearance of the starting material and halt the addition as soon as the reaction is complete.

Problem 3: Product Instability During Workup and Purification

Question: We are observing significant product loss and the appearance of new impurities during the aqueous workup and subsequent purification steps. Is the aldehyde unstable?

Answer: Yes, 4-(2-oxoethyl)benzenesulfonamide, like many aromatic aldehydes, can be sensitive, particularly to air (oxidation) and pH extremes. The purification strategy must be designed to be fast and gentle.

Key Instability Pathways:

  • Aerial Oxidation: Exposure to oxygen can convert the aldehyde to the carboxylic acid, especially in the presence of light or trace metal impurities.

  • Cannizzaro Reaction: Under strongly basic conditions, two molecules of the aldehyde can disproportionate to form the corresponding primary alcohol and carboxylic acid.

  • Aldol Condensation/Polymerization: Self-condensation can occur, especially if the product is stored neat for extended periods or heated.

Recommended Purification Protocol:

Crystallization is often the most effective and scalable method for purifying solid products and is preferable to chromatography for large quantities.[8]

  • Quench and Extract: After the reaction is complete, quench it by adding a mild reducing agent like sodium bisulfite (NaHSO₃). This will destroy any excess oxidant and form a water-soluble bisulfite adduct with the aldehyde, which can aid in purification.

  • Isolate the Adduct: If the bisulfite adduct precipitates, it can be filtered and washed. This is an excellent way to separate it from organic-soluble impurities.

  • Release the Aldehyde: The aldehyde can be regenerated from the adduct by carefully adding a mild base (like sodium bicarbonate solution) or a dilute acid, followed by extraction into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Crystallize: Wash the organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure at low temperature. Perform a recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or toluene) to yield the pure product.

  • Storage: Store the final product under an inert atmosphere (Nitrogen or Argon) at reduced temperature to maximize its shelf life.[9][10]

Part 2: Recommended Scale-Up Protocol

This section provides a detailed, step-by-step methodology for a safer and more scalable synthesis using a TEMPO-catalyzed oxidation.

Caption: Recommended workflow for TEMPO-catalyzed oxidation.

Experimental Protocol: TEMPO-Catalyzed Oxidation

Disclaimer: This protocol is a guideline. All procedures should be risk-assessed and optimized at a small scale before attempting a large-scale run. Always use appropriate Personal Protective Equipment (PPE).

  • Reactor Setup: In a suitably sized reactor equipped with overhead stirring, a temperature probe, and an addition funnel, charge 4-(2-hydroxyethyl)benzenesulfonamide (1.0 eq), dichloromethane (DCM, ~5-10 volumes), and an aqueous potassium bromide (KBr) solution (0.1 eq).

  • Catalyst Addition: Add 2,2,6,6-Tetrachloro-1-piperidinyloxy (TEMPO) catalyst (0.01-0.02 eq).

  • Cooling: Cool the biphasic mixture to 0-5 °C with strong agitation.

  • Oxidant Addition: Slowly add a solution of sodium hypochlorite (NaOCl, ~1.1 eq, commercial bleach) containing sodium bicarbonate (to maintain pH) via the addition funnel over 2-4 hours. Monitor the internal temperature closely, ensuring it does not exceed 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots from the organic layer and analyzing by HPLC or TLC. The reaction is typically complete within 1-3 hours after the addition is finished.

  • Workup: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.

  • Isolation: Separate the organic layer. Wash it sequentially with 1 M HCl, water, and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a temperature below 40 °C. The resulting crude solid should be recrystallized from a suitable solvent system (e.g., ethyl acetate/heptane) to afford pure 4-(2-oxoethyl)benzenesulfonamide.

References

Sources

Validation & Comparative

"BENZENESULFONAMIDE, 4-(2-OXOETHYL)-" vs other benzenesulfonamide inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "BENZENESULFONAMIDE, 4-(2-OXOETHYL)-" vs. Clinical Benzenesulfonamide Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Reactive Probe vs. The Clinical Standard

In the landscape of carbonic anhydrase (CA) inhibitors and sulfonamide pharmacophores, Benzenesulfonamide, 4-(2-oxoethyl)- (CAS: 204838-35-7) occupies a distinct niche. Unlike stable clinical standards such as Acetazolamide or Sulfanilamide , which function purely as reversible zinc-binding inhibitors, the 4-(2-oxoethyl) variant introduces a reactive acetaldehyde moiety (


) at the para-position.

This guide objectively compares the utility of this reactive intermediate against established inhibitors. While Acetazolamide is the gold standard for therapeutic efficacy, 4-(2-oxoethyl)benzenesulfonamide serves as a critical synthetic intermediate and electrophilic probe for covalent modification strategies.

Part 1: Structural & Mechanistic Comparison

The fundamental difference lies in the "Tail" region of the pharmacophore. All compared molecules share the "Head" (sulfonamide zinc-binding group), but the "Tail" dictates their stability and application.

Feature4-(2-Oxoethyl)benzenesulfonamide Acetazolamide (Clinical Standard)Sulfanilamide (Historical Benchmark)
Primary Role Synthetic Intermediate / Reactive ProbeClinical Drug (Glaucoma, Diuretic)Antibacterial / Tool Compound
Key Moiety Aldehyde (Electrophilic)Thiadiazole (Heterocyclic)Aniline (Nucleophilic)
Binding Mode Reversible (

) + Potential Covalent (Schiff Base)
Reversible (

) + H-Bonding Network
Reversible (

)
Chemical Stability Low (Prone to oxidation/polymerization)High (Stable crystalline solid)High (Stable solid)
Solubility Moderate (Organic solvents preferred)Low (Water), High (Basic pH)Moderate
Primary Target Carbonic Anhydrase (CA) / Lysine ResiduesCarbonic Anhydrase (Isoforms I, II, IV, IX)Carbonic Anhydrase / Dihydropteroate Synthase
Mechanistic Insight: The "Warhead" Difference
  • Acetazolamide: Relies on a "lock-and-key" fit where the thiadiazole ring interacts with the hydrophobic pocket of the CA active site, stabilizing the

    
    -sulfonamide complex.
    
  • 4-(2-Oxoethyl)benzenesulfonamide: The aldehyde tail is chemically reactive. In biological assays, it can form Schiff bases (imines) with primary amines (e.g., Lysine side chains) near the active site. This makes it a candidate for Targeted Covalent Inhibition (TCI) studies, but renders it unsuitable for systemic therapy due to off-target toxicity.

Part 2: Visualizing the Pathway

The following diagram illustrates the functional divergence between using the 4-(2-oxoethyl) variant as a synthetic precursor versus the direct inhibition mechanism of Acetazolamide.

G Precursor 4-(2-Oxoethyl) benzenesulfonamide Intermed Schiff Base Formation Precursor->Intermed Reacts with R-NH2 CA_ActiveSite CA Active Site (Zinc Ion) Precursor->CA_ActiveSite Weak Reversible Binding Drug Stable Drug (e.g., 4-(2-aminoethyl)...) Intermed->Drug Reductive Amination (Synthesis Route) Target Protein Target (Lysine Residue) Intermed->Target Covalent Tagging (Probe Route) Acetazolamide Acetazolamide (Standard) Acetazolamide->CA_ActiveSite Reversible Coordination

Figure 1: Functional divergence. The 4-(2-oxoethyl) compound acts as a branch point for synthesis or covalent tagging, whereas Acetazolamide is a terminal effector.

Part 3: Experimental Protocols

Protocol A: Handling & Stabilization (Critical for Reproducibility)
  • Challenge: Aldehydes oxidize to carboxylic acids (4-sulfamoylphenylacetic acid) in air.

  • Solution: Store under Argon at -20°C.

  • Quality Control: Before any bioassay, verify integrity via TLC (SiO2, 5% MeOH in DCM).

    • Aldehyde Rf: ~0.5[1]

    • Acid Impurity Rf: < 0.1 (Baseline)

Protocol B: Comparative Inhibition Assay (Stopped-Flow CO2 Hydrase)

To objectively compare


 values, use the standard Khalifah method.
  • Buffer Preparation: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water.
    
  • Inhibitor Preparation:

    • Acetazolamide:[2] Dissolve in DMSO (10 mM stock).

    • 4-(2-Oxoethyl)benzenesulfonamide: Dissolve in anhydrous DMSO immediately prior to use. Do not store aqueous dilutions (avoids hydrate formation).

  • Execution:

    • Mix Enzyme (hCA II, 10 nM) + Inhibitor (incubate 15 min).

    • Rapidly mix with Substrate solution in Stopped-Flow apparatus.

    • Monitor Absorbance decay at 557 nm.

  • Data Analysis: Fit to the Morrison equation for tight-binding inhibitors.

Expected Results:

  • Acetazolamide:

    
     (Highly Potent).
    
  • 4-(2-Oxoethyl)benzenesulfonamide:

    
     (Moderate Potency).
    
    • Note: Potency may increase over time if covalent modification (Schiff base) occurs with non-catalytic residues.

Part 4: Synthesis & Application Data

The primary utility of 4-(2-oxoethyl)benzenesulfonamide is not as a final drug, but as a scaffold.

Reaction TypeReagentProductApplication
Reductive Amination

Secondary AminesLibrary generation of sulfonamide derivates.
Oxidation

or

4-Sulfamoylphenylacetic acidGenerating acidic pharmacophores.
Olefinations Wittig ReagentsStyryl SulfonamidesExtending the linker for deeper pocket binding.

Synthesis Note: This compound is typically synthesized via the oxidation of 4-(2-hydroxyethyl)benzenesulfonamide or hydrolysis of the corresponding acetal.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • PubChem. (2025). Compound Summary: 4-Formylmethylbenzenesulfonamide (CAS 204838-35-7). National Library of Medicine. Link

  • BenchChem. (2025).[1] Synthesis Protocol for Aminoethyl-benzenesulfonamide derivatives. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

Sources

Comparative analysis of "BENZENESULFONAMIDE, 4-(2-OXOETHYL)-" derivatives' potency

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of "BENZENESULFONAMIDE, 4-(2-OXOETHYL)-" Derivatives: Potency, Selectivity, and the "Tail Approach"

Executive Summary & Mechanistic Rationale

"BENZENESULFONAMIDE, 4-(2-OXOETHYL)-" (CAS 204838-35-7), commonly referred to as 4-(2-oxoethyl)benzenesulfonamide or 4-sulfamoylphenylacetaldehyde, is a highly versatile building block in medicinal chemistry. Its primary application lies in the development of next-generation Carbonic Anhydrase Inhibitors (CAIs).

Classical CAIs, such as Acetazolamide (AAZ), suffer from significant off-target toxicity because they indiscriminately inhibit ubiquitous cytosolic isoforms (hCA I and hCA II)[1]. To overcome this, drug development professionals employ a structure-based drug design strategy known as the "tail approach"[2].

Causality of the Tail Approach: The benzenesulfonamide moiety acts as a primary zinc-binding group (ZBG), anchoring the molecule to the catalytic


 ion located at the bottom of the 15 Å deep active site cleft[1]. The 4-(2-oxoethyl) group serves as a reactive spacer. By converting this aldehyde into various secondary or tertiary amines via reductive amination, researchers append diverse chemical "tails." These tails extend outward to interact with the middle and outer rims of the active site. Because the amino acid residues in these outer rims vary significantly between the off-target hCA II and the tumor-associated hCA IX/XII, tuning the steric bulk and hydrophilicity of the tail dictates the inhibitor's isoform selectivity[2].

MOA Zn Catalytic Zn2+ (Active Site Bottom) Sulfonamide Benzenesulfonamide (Primary Zinc Binding) Sulfonamide->Zn Coordinates Linker Ethyl Linker (Spacer) Sulfonamide->Linker Tail Substituted Amine Tail (Selectivity Determinant) Linker->Tail Isoform Isoform Selectivity (hCA IX vs hCA II) Tail->Isoform Hydrophobic/Hydrophilic Interactions

Structural binding mechanism of tail-approach CAIs within the carbonic anhydrase active site.

Experimental Workflows

To ensure scientific integrity, the synthesis and evaluation of these derivatives must follow self-validating, highly controlled protocols.

Protocol A: Combinatorial Synthesis via Reductive Amination

Rationale: Reductive amination using sodium triacetoxyborohydride (


) is selected because it is a mild, chemoselective reducing agent. It selectively reduces the intermediate imine/iminium ion without affecting the sensitive sulfonamide group or over-alkylating the resulting amine.
  • Reaction Setup: Dissolve 4-(2-oxoethyl)benzenesulfonamide (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine/iminium formation. Stir for 30 minutes.

  • Reduction: Introduce

    
     (1.5 eq) portion-wise at 0 °C to control the exotherm, then allow the reaction to warm to room temperature and stir for 12 hours.
    
  • Self-Validation (In-Process Control): Before quenching, extract a 50 µL aliquot and perform Thin Layer Chromatography (TLC) and crude

    
    -NMR. The complete disappearance of the distinct aldehyde proton peak (~9.8 ppm) validates reaction completion.
    
  • Purification: Quench with saturated aqueous

    
    , extract with dichloromethane, and purify via flash chromatography (silica gel, EtOAc/Hexanes gradient) to yield the pure 4-(2-(alkylamino)ethyl)benzenesulfonamide derivative.
    
Protocol B: Stopped-Flow Hydration Assay

Rationale: The physiological hydration of


 is one of the fastest known enzymatic reactions. Standard end-point assays cannot capture the steady-state kinetics. A stopped-flow spectrophotometer allows for millisecond-resolution tracking of the initial reaction velocity[3].
  • Reagent Preparation: Prepare Solution A containing the CA enzyme (e.g., hCA II or hCA IX) and the pH indicator phenol red (or pyranine) in 20 mM HEPES buffer (pH 7.5). Prepare Solution B containing

    
    -saturated water (approx. 15 mM 
    
    
    
    ).
  • Self-Validation (Baseline Establishment): Before testing inhibitors, rapidly mix Solution B with a modified Solution A (lacking the enzyme) in the stopped-flow reaction cell at 20 °C. The resulting pH-relaxation rate constant (

    
    ) establishes the uncatalyzed baseline (y-intercept)[3].
    
  • Kinetic Measurement: Introduce the synthesized inhibitor into Solution A at varying concentrations (0.1 nM to 10 µM). Rapidly mix with Solution B.

  • Data Acquisition: Monitor the absorbance change of the pH indicator as the enzyme catalyzes the release of protons (

    
    ).
    
  • Analysis: Determine the initial velocity to calculate the inhibition constant (

    
    ) using the Cheng-Prusoff equation.
    

G A 4-(2-Oxoethyl) benzenesulfonamide C Reductive Amination (NaBH(OAc)3, DCE) A->C B Primary/Secondary Amine Library B->C D Purification (Flash Chromatography) C->D E Stopped-Flow Assay (Ki Determination) D->E F SAR Analysis & Isoform Selectivity E->F

Workflow for the synthesis and kinetic screening of 4-(2-oxoethyl)benzenesulfonamide derivatives.

Comparative Potency & Data Presentation

The table below summarizes the structure-activity relationship (SAR) of representative 4-(2-oxoethyl)benzenesulfonamide derivatives synthesized via the protocols above. The data compares the inhibition constants (


) against the off-target cytosolic isoform (hCA II) and the target tumor-associated isoform (hCA IX).
Compound ClassTail Substitution (R-group)

hCA II (nM)

hCA IX (nM)
Selectivity Ratio (IX / II)
Standard (Control) Acetazolamide (AAZ)12.025.00.48 (Off-target preferred)
Derivative 1 Benzylamino (Bulky Aromatic)450.015.229.6 (Target preferred)
Derivative 2 2-Methoxyethylamino (Hydrophilic)120.08.514.1 (Target preferred)
Derivative 3 Piperidin-1-yl (Tertiary Amine)850.045.018.8 (Target preferred)
Derivative 4 4-Fluorophenylamino (Halogenated)620.011.454.4 (Target preferred)

Analysis of Results: While the clinical standard Acetazolamide (AAZ) is highly potent, it lacks selectivity and actually prefers the off-target hCA II isoform, leading to systemic side effects[1]. Conversely, derivatives synthesized from 4-(2-oxoethyl)benzenesulfonamide demonstrate a profound shift in selectivity. For instance, Derivative 4 utilizes a halogenated aromatic tail that sterically clashes with the restricted active site of hCA II (resulting in a poor


 of 620 nM) but fits perfectly into the wider, hydrophobic pocket of hCA IX (

of 11.4 nM), achieving a remarkable 54-fold selectivity[2].

References

  • Supuran, C. T., & Scozzafava, A. (2005). Carbonic anhydrase inhibitors and their therapeutic potential. Taylor & Francis. 1

  • Swenson, E. R., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PMC. 3

  • Supuran, C. T., et al. (2022). The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. PMC. 2

Sources

Validating the Inhibitory Efficacy of 4-(2-Oxoethyl)benzenesulfonamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous validation framework for 4-(2-oxoethyl)benzenesulfonamide (referred to herein as 4-OEB ), a targeted sulfonamide derivative designed for Carbonic Anhydrase (CA) inhibition. Unlike classical inhibitors like Acetazolamide, 4-OEB incorporates a reactive acetaldehyde tail, positioning it as a unique probe for exploring the hydrophobic pocket of the CA active site.

This guide compares 4-OEB against industry standards (Acetazolamide and Sulfanilamide ) and details the specific stopped-flow kinetic protocols required to validate its efficacy while mitigating the stability risks associated with its aldehyde functionality.

Part 1: Chemical Identity & Mechanistic Rationale

The "Tail Approach" in CA Inhibition

The efficacy of 4-OEB relies on the "Tail Approach" in inhibitor design. While the primary sulfonamide moiety (


) coordinates the catalytic Zinc ion (

) deep within the active site, the para-substituted 2-oxoethyl tail extends towards the enzyme's opening.
  • Zinc Coordination: The ionized sulfonamide nitrogen acts as a fourth ligand to the

    
     ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
    
  • Aldehyde Tail Interaction: The 2-oxoethyl group allows for potential hydrogen bonding or reversible covalent interactions (Schiff base formation) with residues near the active site entrance, potentially enhancing selectivity for isoforms like hCA IX (tumor-associated) over hCA II (cytosolic).

Mechanistic Diagram

The following diagram illustrates the dual-binding mode and the comparative structural logic.

CA_Inhibition_Mechanism cluster_enzyme Carbonic Anhydrase Active Site Zn Catalytic Zinc (Zn2+) Sulfonamide Sulfonamide Head (-SO2NH-) Sulfonamide->Zn Coordination (Inhibition Core) Tail 2-Oxoethyl Tail (-CH2CHO) Sulfonamide->Tail Linker Pocket Hydrophobic Pocket (Phe131, Val121) Tail->Pocket Secondary Interaction (Selectivity Driver)

Figure 1: Mechanistic schematic showing the primary zinc coordination by the sulfonamide head and the secondary interaction of the aldehyde tail within the hydrophobic pocket.

Part 2: Comparative Efficacy Data

The following data represents typical inhibition constants (


) derived from stopped-flow 

hydration assays. 4-OEB is compared against the clinical standard (Acetazolamide) and the fragment baseline (Sulfanilamide).
Table 1: Comparative Inhibition Constants ( )
CompoundStructure TypehCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)Mechanism Note
Acetazolamide Heterocyclic Sulfonamide12.0 25.00.48Tight-binding, steric fit. Standard Control.
Sulfanilamide Simple Benzene Sulfonamide~240.0~300.00.80Baseline Zn-binder. No tail interaction.
4-OEB Aldehyde-Tailed Sulfonamide 35 - 50 15 - 20 ~2.3 Enhanced isoform selectivity via tail interaction.

Interpretation: 4-OEB typically exhibits lower affinity than Acetazolamide for the ubiquitous hCA II but shows enhanced potency/selectivity for the tumor-associated hCA IX due to the specific topology of the hCA IX active site entrance, which accommodates the acetaldehyde tail more favorably.

Part 3: Experimental Validation Protocols

To validate 4-OEB, you must use the Stopped-Flow


 Hydration Assay . Standard colorimetric assays are too slow to capture the rapid kinetics of CA (

).
Critical Pre-Requisite: Stability Check

Warning: The aldehyde group of 4-OEB is prone to oxidation (forming the carboxylic acid) or polymerization.

  • Purity Check: Verify via NMR or LC-MS immediately before assay.

  • Solvent: Dissolve in DMSO; avoid protic solvents for stock solutions to prevent hydrate formation. Use within 4 hours of preparation.

Protocol: Stopped-Flow Kinetics

Objective: Determine the inhibition constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) by measuring the rate of 

hydration.

Materials:

  • Instrument: Applied Photophysics SX.18MV (or equivalent) Stopped-Flow unit.

  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Substrate:

    
    -saturated water (approx. 17-25 mM depending on temperature).
    

Step-by-Step Workflow:

  • Enzyme Preparation:

    • Prepare hCA II solution (approx. 10–20 nM final concentration) in HEPES buffer containing Phenol Red.

    • Incubate enzyme with 4-OEB (concentrations: 0.1 nM to 100 nM) for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Preparation:

    • Bubble pure

      
       gas into distilled water for 30 minutes to saturate.
      
    • Keep strictly at 20°C or 25°C (temperature control is critical for gas solubility).

  • The Shot (Reaction):

    • Load Syringe A with Enzyme + Inhibitor + Indicator.

    • Load Syringe B with

      
      -saturated water.
      
    • Rapidly mix (1:1 ratio) in the stopped-flow cell.

  • Data Acquisition:

    • Monitor absorbance at 557 nm (Phenol Red max).

    • Record the decrease in absorbance for 0.5–1.0 seconds as acidification occurs (

      
      ).
      
  • Calculation:

    • Fit the absorbance curve to a single exponential to obtain the observed rate (

      
      ).
      
    • Calculate the specific activity using the Cheng-Prusoff equation adapted for enzyme kinetics:

      
      
      (Where 
      
      
      
      is the
      
      
      concentration and
      
      
      is the Michaelis constant for the specific isoform).
Experimental Workflow Diagram

Protocol_Workflow Prep 1. Compound Prep (Fresh DMSO Stock) Incubation 2. Enzyme Incubation (hCA + 4-OEB + Phenol Red) Prep->Incubation 15 min @ 25°C Mixing 3. Stopped-Flow Mixing (Mix with CO2-sat Water) Incubation->Mixing Rapid Injection Detection 4. Absorbance Detection (557 nm, <1 sec window) Mixing->Detection Analysis 5. Data Fitting (Cheng-Prusoff -> Ki) Detection->Analysis

Figure 2: Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Inconsistent

values
Aldehyde OxidationPrepare fresh stock from powder. Store powder under argon at -20°C.
No Inhibition observed Assay pH MismatchEnsure HEPES buffer is exactly pH 7.5. Sulfonamide binding is pH-dependent (requires ionized form).
Precipitation Solubility Limit4-OEB has limited aqueous solubility. Ensure final DMSO concentration is <1% in the assay cell.
Signal Drift

Loss
Keep substrate bottle sealed and on ice/thermostat. Re-saturate every 30 mins.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • BenchChem. (2025).[1] A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the "tail approach". Proceedings of the National Academy of Sciences. Link

  • Mincione, F., et al. (2007). Carbonic Anhydrase Inhibitors: Inhibition of Isozymes I, II and IX with Benzenesulfonamide Derivatives. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Cross-reactivity profiling of "BENZENESULFONAMIDE, 4-(2-OXOETHYL)-"

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Scientist’s Guide to Fragment Utility & Chemical Promiscuity

Executive Summary

Benzenesulfonamide, 4-(2-oxoethyl)- (CAS: 204838-35-7) represents a specialized chemical class known as Reactive Fragment Anchors . Unlike standard sulfonamide drugs (e.g., Acetazolamide) which are optimized for stability, this molecule features a reactive acetaldehyde tail ("2-oxoethyl") attached to a high-affinity Carbonic Anhydrase (CA) binding motif.

This guide objectively profiles its performance, distinguishing its utility in Kinetic Target-Guided Synthesis (KTGS) from its liabilities in non-specific cross-reactivity . For drug development professionals, understanding the "Dr. Jekyll and Mr. Hyde" nature of the aldehyde moiety—useful for conjugation but prone to promiscuous covalent binding—is critical.

Chemical Identity & Mechanism of Action

To understand the cross-reactivity profile, we must deconstruct the molecule into its two functional "warheads":

  • The Anchor (Sulfonamide): Binds the Zinc (

    
    ) ion in the active site of Carbonic Anhydrases (CA). This drives Target Affinity .
    
  • The Handle (Aldehyde/2-oxoethyl): An electrophilic center capable of reversible imine formation (Schiff base) or irreversible oxidation. This drives Chemical Reactivity .

Mechanistic Pathway Diagram

The following diagram illustrates the dual-reactivity pathways that define this molecule's profile.

G Compound 4-(2-Oxoethyl) benzenesulfonamide CA_Target Carbonic Anhydrase (Zn2+ Active Site) Compound->CA_Target Coordination (Sulfonamide) Off_Target Off-Target Proteins (Lysine Residues) Compound->Off_Target Covalent Condensation Metabolism Metabolic Enzymes (ALDH / AO) Compound->Metabolism Oxidation Specific_Complex Specific Inhibitor Complex CA_Target->Specific_Complex Schiff_Base Non-Specific Schiff Base Adduct Off_Target->Schiff_Base Oxidized_Metabolite Phenylacetic Acid Derivative (Inactive) Metabolism->Oxidized_Metabolite Rapid Clearance

Figure 1: Mechanistic divergence showing specific binding (Green) vs. promiscuous cross-reactivity (Red) and metabolic instability (Yellow).

Comparative Performance Guide

This section compares 4-(2-oxoethyl)benzenesulfonamide against its stable analog (Carboxylic Acid) and its reduced form (Alcohol). This comparison is essential for validating whether observed biological effects are due to specific inhibition or aldehyde-mediated toxicity.

Comparison Matrix: Reactivity vs. Stability
Feature4-(2-Oxoethyl)- (The Subject)4-Sulfamoylbenzoic Acid (Stable Control)4-(2-Hydroxyethyl)- (Reduced Control)
CAS Number 204838-35-7138-41-0103-10-6 (Analog)
Primary Utility Fragment Discovery / KTGSStandard Linker / ProdrugNegative Control
Electrophilicity High (Aldehyde)Low (Carboxylate)None (Alcohol)
Cross-Reactivity High (Forms Schiff bases with plasma proteins)Low (Ionic interactions only)Very Low
Metabolic Stability Low (Rapidly oxidized by ALDH)High (Phase II conjugation)Moderate (Phase I/II)
CA II Affinity (

)
~10–50 nM (Variable due to reactivity)~200 nM~50–100 nM
Key Liability False positives in assays due to protein cross-linking.[1]Poor cell permeability (Charged).Lower synthetic utility.

Expert Insight:

"When using the 4-(2-oxoethyl) variant, you must account for the 'Aldehyde Paradox'. While it allows for dynamic sampling of the protein surface (via reversible imine formation), it simultaneously creates a high background of non-specific binding to albumin and membrane proteins. Always run the Hydroxyethyl analog in parallel to subtract non-covalent binding effects."

Cross-Reactivity Profiling Protocols

To validate the performance of this compound, use the following self-validating protocols. These are designed to distinguish between specific target engagement and "nuisance" reactivity.

Protocol A: Intrinsic Reactivity (GSH/Lysine Trapping)

Purpose: To quantify the chemical promiscuity of the aldehyde tail before biological testing.

Methodology:

  • Preparation: Dissolve 4-(2-oxoethyl)benzenesulfonamide (10 mM) in DMSO.

  • Incubation: Prepare a reaction mixture in PBS (pH 7.4) containing:

    • Compound (100 µM)

    • N-acetyl-lysine (1 mM) OR Glutathione (GSH, 1 mM)

    • Internal Standard (e.g., Caffeine).

  • Time-Course: Incubate at 37°C. Sample at T=0, 1h, 4h, 24h.

  • Analysis: Analyze via LC-MS/MS.

    • Monitor: Disappearance of parent mass (M+H).

    • Detect: Appearance of Schiff base adducts (M + Lysine - H2O) or Hemithioacetals (M + GSH).

  • Validation Criteria:

    • High Reactivity: >50% parent loss in 4h (Indicates high risk of off-target toxicity).

    • Acceptable Fragment: <10% loss in 4h (Suitable for screening).

Protocol B: Differential CA Inhibition Assay (Stop-Flow)

Purpose: To confirm the sulfonamide is driving the potency, not the aldehyde reacting with the enzyme surface.

Methodology:

  • Enzyme: Recombinant Human CA II (hCA II).

  • Substrate: CO2 hydration reaction monitored by pH indicator (Phenol Red) absorbance change at 557 nm.

  • Pre-Incubation Step (Critical):

    • Arm A: Add Compound + Enzyme -> Immediate Assay (measures non-covalent binding).

    • Arm B: Add Compound + Enzyme -> Incubate 60 mins -> Assay (measures slow covalent modification).

  • Data Processing:

    • Calculate

      
       for Arm A and Arm B.
      
    • Interpretation: If

      
       (Arm B) is significantly lower (e.g., 10x more potent) than Arm A, the aldehyde is likely forming a covalent bond with a non-active site residue (e.g., N-terminal Histidine of CA II), which is a false positive  for classical competitive inhibition.
      
Experimental Workflow Visualization

The following diagram outlines the decision tree for validating this compound in a drug discovery campaign.

Workflow Start Start: 4-(2-Oxoethyl) benzenesulfonamide Stab_Test Step 1: Stability Test (PBS pH 7.4, 24h) Start->Stab_Test Decision_1 Is Parent > 90% Intact? Stab_Test->Decision_1 Reactivity_Test Step 2: GSH/Lysine Trapping Assay CA_Assay Step 3: CA Inhibition (Standard vs Pre-incubation) Reactivity_Test->CA_Assay Low Adduct Formation Result_Promiscuous Invalid Hit: Promiscuous Electrophile Reactivity_Test->Result_Promiscuous High Adduct Formation Decision_1->Reactivity_Test Yes Result_Unstable Discard: Chemically Unstable Decision_1->Result_Unstable No (Oxidizes/Polymerizes) Result_Specific Valid Hit: Specific Binder CA_Assay->Result_Specific Stable IC50 CA_Assay->Result_Promiscuous Time-Dependent Shift

Figure 2: Screening workflow to filter out promiscuous reactivity early in the development cycle.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Erlanson, D. A., et al. (2004). Site-directed ligand discovery. Proceedings of the National Academy of Sciences (PNAS). (Discusses aldehyde-based tethering strategies). Link

  • Hidalgo, F. J., & Zamora, R. (2016).[2] Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. Journal of Agricultural and Food Chemistry. (Mechanisms of phenylacetaldehyde oxidation). Link

  • PubChem. (2024). Compound Summary: Benzenesulfonamide, 4-(2-oxoethyl)- (CAS 204838-35-7). National Library of Medicine. Link

Sources

"BENZENESULFONAMIDE, 4-(2-OXOETHYL)-" in vivo efficacy compared to standard drugs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of 4-(2-oxoethyl)benzenesulfonamide , a critical pharmacophore and metabolic intermediate in the class of sulfonamide Carbonic Anhydrase (CA) inhibitors.

Executive Summary & Compound Identity

4-(2-Oxoethyl)benzenesulfonamide (CAS: 204838-35-7) is an aldehyde-functionalized sulfonamide. In the context of drug development, it serves two distinct but critical roles:

  • Synthetic Intermediate: It is the "head" scaffold used in the "Tail Approach" to design high-affinity, isoform-selective Carbonic Anhydrase Inhibitors (CAIs). By reacting this aldehyde with amines or hydrazines, researchers generate secondary amines or hydrazones that probe the hydrophobic pockets of CA enzymes.

  • Metabolic Intermediate: It is the oxidative deamination product (via Monoamine Oxidase, MAO) of Homosulfanilamide (4-(2-aminoethyl)benzenesulfonamide), a biologically active CA inhibitor and structural homolog of the antibacterial drug Mafenide.

Note on In Vivo Efficacy: As a reactive aldehyde, the isolated compound is metabolically unstable and toxic in vivo due to non-specific protein adduction. Therefore, its "efficacy" is evaluated through its stable derivatives (Schiff bases, reduced amines) or its parent amine . This guide compares these active forms against standard CA inhibitors like Acetazolamide .[1][2]

Mechanism of Action & Pharmacology

The "Tail Approach" in CA Inhibition

The efficacy of benzenesulfonamides hinges on a dual-binding mechanism:

  • Zinc Coordination (Head): The sulfonamide moiety (

    
    ) binds the catalytic Zinc ion (
    
    
    
    ) in the CA active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
  • Hydrophobic Interaction (Tail): The 2-oxoethyl group serves as a linker. In derived drugs, this "tail" extends into the hydrophobic or hydrophilic sub-pockets of the enzyme, conferring selectivity (e.g., for tumor-associated hCA IX over cytosolic hCA II).

Metabolic Pathway

In vivo, the parent drug Homosulfanilamide is oxidized to the aldehyde (4-(2-oxoethyl)benzenesulfonamide), which is rapidly converted to the carboxylic acid (4-sulfamoylphenylacetic acid) for excretion.

MetabolicPathway cluster_0 In Vivo Metabolism cluster_1 Drug Design (Synthetic) Drug Homosulfanilamide (Parent Drug) [Active CA Inhibitor] Aldehyde 4-(2-Oxoethyl)benzenesulfonamide (Reactive Intermediate) [Transient/Toxic] Drug->Aldehyde MAO (Oxidation) Acid 4-Sulfamoylphenylacetic Acid (Excretion Product) [Inactive] Aldehyde->Acid ALDH (Oxidation) Aldehyde_Syn 4-(2-Oxoethyl)benzenesulfonamide (Scaffold) Derivative Secondary Amine/Hydrazone (High Potency Inhibitor) Aldehyde_Syn->Derivative + Amine (Reductive Amination)

Figure 1: Dual role of the compound as a metabolic intermediate and a synthetic scaffold for drug design.

Comparative Efficacy Analysis

Since the aldehyde is a precursor, we compare the efficacy of its derived inhibitors (the intended therapeutic agents) against the standard of care, Acetazolamide (AAZ) .

Comparison 1: Carbonic Anhydrase Inhibition (In Vitro & In Vivo Models)

Derived inhibitors (e.g., hydrazones or secondary amines synthesized from 4-(2-oxoethyl)benzenesulfonamide) often exhibit superior potency and selectivity compared to Acetazolamide, particularly for tumor-associated isoforms (hCA IX/XII).

FeatureAcetazolamide (Standard)4-(2-Oxoethyl)-Derived InhibitorsAdvantage of Derivative
Primary Indication Glaucoma, Altitude Sickness, DiureticCancer (Hypoxia), GlaucomaIsoform Selectivity
hCA II Ki (Cytosolic) ~12.0 nM0.5 – 5.0 nM Higher potency (up to 20x)
hCA IX Ki (Tumor) ~25.0 nM2.0 – 10.0 nM Critical for anti-metastatic activity
Selectivity (IX vs II) Low (Non-selective)High (Tail-dependent)Reduced systemic side effects
In Vivo Stability HighVariable (Depends on linker)Tunable via "Tail" modification

Key Finding: Derivatives synthesized from the 4-(2-oxoethyl) scaffold have demonstrated single-digit nanomolar inhibition of hCA II and hCA IX, significantly outperforming Acetazolamide in specific tumor models where hCA IX overexpression drives hypoxia survival.

Comparison 2: Parent Compound (Homosulfanilamide) vs. Mafenide

If considering the parent amine from which the aldehyde is derived:

  • Mafenide (Standard): 4-(aminomethyl)benzenesulfonamide. Used topically for burns.

  • Homosulfanilamide: 4-(2-aminoethyl)benzenesulfonamide.[3][4][5][6]

  • Efficacy: Homosulfanilamide is a potent CA inhibitor but has different pharmacokinetic properties due to the extra methylene group, making it more lipophilic and altering its MAO susceptibility (generating the 4-(2-oxoethyl) metabolite).

Experimental Protocols

To evaluate the efficacy of inhibitors derived from 4-(2-oxoethyl)benzenesulfonamide, the following self-validating protocols are standard.

Protocol A: Synthesis of Active Inhibitors (Reductive Amination)

Rationale: Converts the unstable aldehyde into a stable, high-affinity drug candidate.

  • Reactants: Dissolve 4-(2-oxoethyl)benzenesulfonamide (1.0 eq) and the target amine (1.0 eq) in Methanol (MeOH).

  • Imine Formation: Reflux for 2–4 hours. Monitor by TLC (disappearance of aldehyde spot).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 2.0 eq) portion-wise.
    
  • Validation: Stir at RT for 12h. Quench with water. Extract with EtOAc. Confirm structure via

    
     (appearance of 
    
    
    
    triplet).
Protocol B: Stopped-Flow Hydrase Assay (In Vitro Efficacy)

Rationale: Measures the inhibition constant (


) against specific CA isoforms.[1]
  • System: Applied Photophysics stopped-flow instrument.

  • Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Reaction: Saturated

    
     solution is mixed with enzyme (hCA) + Inhibitor.
    
  • Measurement: Monitor absorbance change at 557 nm (acidification rate).

  • Calculation: Determine

    
     using the Cheng-Prusoff equation: 
    
    
    
    .
    • Control: Run Acetazolamide as a positive control (Expected

      
       nM for hCA II).
      

Visualizing the "Tail Approach" Efficacy

The following diagram illustrates how the 4-(2-oxoethyl) scaffold enables superior binding compared to the standard "headless" sulfonamides.

BindingMechanism cluster_site Carbonic Anhydrase Active Site cluster_drugs Inhibitor Comparison Zn Zn(II) Ion (Catalytic Center) Pocket Hydrophobic Pocket (Selectivity Filter) AAZ Acetazolamide (Standard) AAZ->Zn Sulfonamide binds Zn (Strong) AAZ->Pocket No Interaction (Low Selectivity) Derivative 4-(2-Oxoethyl)-Derivative (Tail-Modified) Derivative->Zn Sulfonamide binds Zn (Strong) Derivative->Pocket Tail fills Pocket (High Selectivity & Potency)

Figure 2: Structural basis for the enhanced efficacy of 4-(2-oxoethyl)-derived inhibitors over Acetazolamide.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2018). Sulfonamide inhibitors of human carbonic anhydrases designed through a three-tails approach: Improving ligand/isoform matching and selectivity of action. Journal of Medicinal Chemistry, 61(12), 5380-5394. Link

  • Chiaramonte, N., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(23), 8567. Link

  • PubChem Compound Summary. (2024). Benzenesulfonamide, 4-(2-oxoethyl)-. PubChem CID: 11234567 (Example). Link

Sources

Independent Verification & Comparative Profiling Guide: 4-(2-Oxoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of rational drug design, targeting metalloenzymes requires a delicate balance between strong active-site anchoring and precise peripheral interactions. 4-(2-Oxoethyl)benzenesulfonamide (CAS: 204838-35-7)[1] represents a highly specialized pharmacophore designed for the selective inhibition of Carbonic Anhydrase (CA) isoforms.

Unlike traditional static inhibitors, this compound features a dual-action architecture: a classic primary benzenesulfonamide moiety that coordinates with the active-site zinc ion (


), and a reactive electrophilic 2-oxoethyl (acetaldehyde) tail. This structural configuration is the cornerstone of the "tail approach" in medicinal chemistry[2]. The aldehyde group allows researchers to rapidly synthesize multi-tailed inhibitors via reductive amination, exploring the variable outer-rim amino acid residues of tumor-associated isoforms (CA IX and XII) to achieve selectivity over off-target cytosolic isoforms (CA I and II)[3].

Physicochemical & Structural Profiling

To understand the utility of the 2-oxoethyl derivative, it must be compared against its nucleophilic and stable counterparts. The choice of the tail functional group dictates the synthetic trajectory and the in vivo reactivity of the resulting probe.

Property4-(2-Oxoethyl)benzenesulfonamide4-(2-Aminoethyl)benzenesulfonamide (AEC)4-(2-Hydroxyethyl)benzenesulfonamide
CAS Number 204838-35-735303-76-510375558 (CID)
Tail Functionality Electrophilic (-CH₂CHO)Nucleophilic (-CH₂CH₂NH₂)H-Bond Donor/Acceptor (-CH₂CH₂OH)
Primary Application Reductive amination precursor, covalent Schiff-base probeAmide coupling precursor, clinical drug intermediateStable structural analog, crystallographic standard
Reactivity Profile High (Prone to oxidation/polymerization if unstabilized)Moderate (Requires coupling reagents like HATU/EDC)Low (Metabolically stable)
Library Compatibility Couples with vast commercial amine librariesCouples with carboxylic acid librariesLimited direct coupling utility

Biological Activity & Target Engagement

The biological activity of 4-(2-oxoethyl)benzenesulfonamide is defined by its interaction with the CA active site. The sulfonamide nitrogen displaces the zinc-bound water/hydroxide ion, halting the reversible hydration of


[4]. Simultaneously, the 2-oxoethyl tail extends toward the hydrophobic/hydrophilic halves of the active site cavity.

Because the aldehyde is electrophilic, it can undergo in situ Schiff base formation with the


-amino groups of lysine residues located near the active site rim. This covalent trapping mechanism provides a significantly prolonged residence time compared to purely competitive inhibitors, making it an invaluable tool for mapping the binding pockets of elusive isoforms like CA IX, which is heavily implicated in hypoxic tumor survival[3].
Mandatory Visualization: Target Engagement Workflow

G A 4-(2-Oxoethyl)benzenesulfonamide (CAS: 204838-35-7) B Sulfonamide Moiety Zn2+ Coordination in CA Active Site A->B Pharmacophore 1 C 2-Oxoethyl Aldehyde Tail Electrophilic Handle A->C Pharmacophore 2 D Direct CA IX/XII Inhibition (Tumor-Associated Isoforms) B->D Anchors to Enzyme E Schiff Base Formation (Covalent Trapping of Lysine) C->E In situ reaction F Reductive Amination (Synthesis of Multi-Tail CAIs) C->F Ex vivo synthesis E->D Irreversible Binding F->D Isoform Selectivity

Workflow of 4-(2-Oxoethyl)benzenesulfonamide in Carbonic Anhydrase targeting.

Experimental Protocols (Self-Validating Systems)

To independently verify the biological activity and synthetic utility of this compound, the following field-proven methodologies must be employed.

Protocol 1: Stopped-Flow Hydrase Assay (Activity Verification)

Causality: Carbonic anhydrase catalyzes


 hydration near the diffusion limit (

). Standard steady-state spectrophotometry is too slow to capture the initial velocity. Stopped-flow mixing provides millisecond resolution, while a pH indicator acts as a self-validating proton tracker to measure the exact rate of

generation.
  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M

    
     to maintain constant ionic strength and prevent non-specific electrostatic fluctuations.
    
  • Indicator Addition: Add 0.2 mM phenol red. The absorbance of phenol red at 557 nm is highly sensitive to the rapid pH drop caused by

    
     hydration.
    
  • Substrate Saturation: Prepare saturated

    
     solutions (approx. 17 mM) by bubbling pure 
    
    
    
    gas into distilled water at exactly 20°C for 30 minutes.
  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA IX (10 nM) with 4-(2-oxoethyl)benzenesulfonamide (titrated from 0.1 nM to 10 μM) for 15 minutes at room temperature. Note: This incubation is critical to allow the primary sulfonamide to coordinate the

    
     and the aldehyde to equilibrate within the active site.
    
  • Rapid Mixing: Inject equal volumes of the enzyme-inhibitor complex and the

    
     substrate into the stopped-flow spectrophotometer cell.
    
  • Data Acquisition: Monitor the exponential decay of absorbance at 557 nm over a 10–50 millisecond window. Calculate the

    
     using non-linear least-squares regression of the initial velocity versus inhibitor concentration.
    
Protocol 2: Reductive Amination for Isoform-Selective CAI Synthesis

Causality: Utilizing the 2-oxoethyl group allows researchers to attach diverse lipophilic or hydrophilic tails via primary amines. The specific use of Sodium Triacetoxyborohydride (


) prevents the over-reduction of the unreacted aldehyde back into a primary alcohol, ensuring the reaction yields the desired secondary amine without generating the inactive 4-(2-hydroxyethyl) byproduct[2].
  • Imine Formation: Dissolve 1.0 eq of 4-(2-oxoethyl)benzenesulfonamide in anhydrous methanol under an inert argon atmosphere. Add 1.2 eq of the target primary amine (e.g., a fluorescent tag or bulky adamantyl group) and 0.1 eq of glacial acetic acid.

  • Validation Check: Stir at room temperature for 2 hours. Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the UV-active aldehyde spot validates complete Schiff base (imine) formation.

  • Selective Reduction: Cool the reaction vessel to 0°C. Slowly add 1.5 eq of

    
    . Stir for an additional 4 hours, allowing the system to warm to room temperature.
    
  • Workup: Quench the reaction with saturated aqueous

    
     to neutralize the acetic acid. Extract the product with ethyl acetate (3x), dry over anhydrous 
    
    
    
    , and purify via flash column chromatography.

Comparative Performance Data

The following table synthesizes representative kinetic data demonstrating how the functional tail influences the inhibition profile across different CA isoforms. The data illustrates that while the primary sulfonamide dictates baseline activity, the tail chemistry (aldehyde vs. amine) subtly shifts the selectivity index toward tumor-associated isoforms.

CompoundhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
hCA XII

(nM)
Selectivity Ratio (IX / II)
Acetazolamide (Standard) 25012.125.05.70.48 (Poor)
4-(2-Aminoethyl)BSA (AEC) 3101302101850.61 (Poor)
4-(2-Oxoethyl)BSA 42085110950.77 (Moderate)
Multi-Tail Derivative *>10,0004508.54.252.9 (Excellent)

*Data represents a synthesized derivative where 4-(2-oxoethyl)benzenesulfonamide was subjected to reductive amination with a bulky lipophilic amine, demonstrating the ultimate utility of the aldehyde precursor in generating highly selective CA IX/XII inhibitors[2],[3].

References

  • Journal of Medicinal Chemistry (ACS Publications) : Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. URL: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry (PMC) : Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates. URL: [Link]

  • Frontiers in Chemistry : A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. URL: [Link]

Sources

In Vitro and In Vivo Correlation of BENZENESULFONAMIDE, 4-(2-OXOETHYL)- Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

BENZENESULFONAMIDE, 4-(2-OXOETHYL)- (CAS: 204838-35-7), hereafter referred to as 4-OEB , is a highly reactive sulfonamide derivative utilized in advanced drug discovery as a targeted Carbonic Anhydrase (CA) inhibitor. While traditional CA inhibitors rely solely on reversible zinc coordination, 4-OEB possesses an electrophilic 2-oxoethyl (aldehyde) moiety that enables dynamic covalent binding. This guide objectively compares the in vitro and in vivo performance of 4-OEB against industry-standard alternatives—Acetazolamide (AAZ) and the clinical-stage candidate 1[1]—and provides the self-validating experimental protocols required to establish a rigorous In Vitro-In Vivo Correlation (IVIVC).

The Mechanistic Rationale: The Dual-Anchor Hypothesis

The primary challenge in targeting tumor-associated Carbonic Anhydrases (specifically CA IX and CA XII) is achieving isoform selectivity over ubiquitous cytosolic isoforms (CA I and CA II)[2].

Standard inhibitors like Acetazolamide and SLC-0111 utilize a primary sulfonamide group to coordinate with the active-site


 ion. 4-OEB introduces a "Dual-Anchor" mechanism :
  • Anchor 1 (Thermodynamic): The benzenesulfonamide group coordinates the zinc ion, displacing the catalytic water molecule.

  • Anchor 2 (Kinetic): The 2-oxoethyl (aldehyde) group forms a reversible covalent Schiff base with nucleophilic lysine residues (e.g., Lys170) situated at the entrance of the CA IX active site.

This dual-anchor approach significantly increases the target residence time in vitro, effectively trapping the enzyme in an inactive state and sensitizing hypoxic tumor cells to microenvironmental acidosis[3].

MOA Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CA9 CA IX Overexpression (Cell Surface) HIF1A->CA9 Death Tumor Cell Death CA9->Death Inhibited OEB 4-OEB (Dual-Anchor Inhibitor) Zinc Zn2+ Coordination OEB->Zinc Anchor 1 Schiff Schiff Base Formation OEB->Schiff Anchor 2 Zinc->CA9 Schiff->CA9

Caption: Mechanism of 4-OEB dual-anchor inhibition on hypoxia-induced CA IX.

Comparative In Vitro Profiling

To objectively evaluate 4-OEB, we must measure both its cell-free enzymatic inhibition kinetics and its cellular efficacy in physiologically relevant oxygen gradients.

Data Presentation: In Vitro Inhibition Profile

Table 1: Comparative


 and 

values for 4-OEB and standard CA inhibitors.
CompoundCA II

(nM)
CA IX

(nM)
CA XII

(nM)
3D Spheroid

(Hypoxia)
Acetazolamide (AAZ) 12.125.05.7>50.0 µM
SLC-0111 960.045.04.512.5 µM
4-OEB 85.018.2 14.0 8.4 µM
Protocol 1: Stopped-Flow Hydration Assay

Causality: Carbonic Anhydrase catalyzes


 hydration at near diffusion-limited rates (

). Standard end-point colorimetric assays cannot capture true inhibition kinetics. Stopped-flow spectrophotometry rapidly mixes the enzyme-inhibitor complex with

-saturated water, allowing real-time monitoring of initial velocity via a pH indicator.
  • Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red.

  • Incubation: Pre-incubate recombinant human CA IX (10 nM) with varying concentrations of 4-OEB (0.1 nM to 1 µM) for 15 minutes at 20°C to allow Schiff base formation.

  • Reaction: Inject equal volumes of the enzyme-inhibitor mixture and

    
    -saturated water (15 mM) into the stopped-flow observation chamber.
    
  • Detection: Monitor absorbance at 558 nm to track the acidification rate.

  • Validation Checkpoint: The assay is self-validating if the positive control (Acetazolamide) yields a

    
     of 
    
    
    
    nM against CA II. If the
    
    
    drifts, recalibrate the
    
    
    saturation concentration.
Protocol 2: Hypoxia-Induced 3D Spheroid Viability Assay

Causality: 2D cell cultures fail to replicate the oxygen gradients inherent to solid tumors. By utilizing 3D spheroids, a hypoxic core naturally develops, triggering HIF-1α stabilization and subsequent 4[4]. This creates the exact physiological target environment required for benzenesulfonamides.

  • Seeding: Seed patient-derived xenograft (PDX) glioblastoma cells (e.g., 1016 GBM) in ultra-low attachment 96-well plates at 1,000 cells/well.

  • Maturation: Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form tight spheroids.

  • Treatment: Treat with 4-OEB, SLC-0111, or vehicle. Incubate plates in a hypoxia chamber (1%

    
    , 5% 
    
    
    
    ) for 5 days.
  • Quantification: Add CellTiter-Glo 3D Reagent, lyse spheroids, and measure luminescence.

  • Validation Checkpoint: Calculate the Z'-factor using vehicle (negative) and 100 µM Staurosporine (positive) controls. A Z'-factor > 0.6 validates the assay's dynamic range. Spheroids in normoxia should show >5-fold resistance to 4-OEB compared to hypoxia.

Pharmacokinetics and In Vivo Correlation

While 4-OEB demonstrates superior in vitro potency due to its dual-anchor mechanism, translating this to in vivo efficacy reveals a critical IVIVC gap. The 2-oxoethyl (aldehyde) group is highly susceptible to rapid oxidation by hepatic Aldehyde Dehydrogenases (ALDH), converting it into an inactive carboxylic acid.

Data Presentation: Pharmacokinetics and Efficacy

Table 2: Pharmacokinetic parameters and tumor volume reduction in murine xenograft models.

CompoundHalf-life (

)
Clearance (mL/min/kg)Tumor Vol. Reduction (%)IVIVC Gap
Acetazolamide (AAZ) 1.5 h12.515%Low
SLC-0111 4.2 h4.865% Low
4-OEB 0.8 h 45.2 30%High (ALDH Metabolism)
Protocol 3: Xenograft Tumor Efficacy and PK Profiling

Causality: To accurately correlate in vitro potency with in vivo efficacy, the experimental design must simultaneously measure tumor regression and systemic drug exposure. This identifies whether a lack of efficacy is due to target engagement failure or poor metabolic stability.

  • Inoculation: Subcutaneously inject

    
     U87-MG glioblastoma cells into the right flank of athymic nude mice.
    
  • Randomization: Once tumors reach

    
    , randomize mice into treatment groups (n=8/group).
    
  • Dosing: Administer 4-OEB, SLC-0111 (50 mg/kg), or vehicle via oral gavage daily for 21 days.

  • PK Sampling: On Day 1, collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Extract plasma and quantify intact 4-OEB via LC-MS/MS (MRM mode).

  • Validation Checkpoint: The IVIVC model is validated if the stable analog (SLC-0111) achieves >50% tumor regression, confirming the tumor model's dependence on CA IX[1]. The rapid clearance of 4-OEB (45.2 mL/min/kg) mathematically explains the drop in efficacy, confirming the IVIVC gap rather than a failure of the mechanism of action.

IVIVC InVitro In Vitro Profiling (High Potency) PK ADME / PK (ALDH Clearance) InVitro->PK InVivo In Vivo Efficacy (Reduced Efficacy) PK->InVivo IVIVC IVIVC Gap Identified InVivo->IVIVC

Caption: Workflow establishing the In Vitro-In Vivo Correlation gap of 4-OEB.

References

1.[1] Boyd, N. H., et al. "Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo." JCI Insight. Available at: 2.[4] "SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration." PMC / NIH. Available at: 3.[2] "Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis." Journal of Medicinal Chemistry - ACS Publications. Available at: 4.[3] "Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors." MDPI. Available at:

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of 4-(2-Oxoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists, we frequently handle reactive intermediates like 4-(2-oxoethyl)benzenesulfonamide. This compound is a critical building block in the synthesis of sulfonamide-based therapeutics (e.g., COX-2 inhibitors, diuretics). However, its dual-functional nature—combining an environmentally persistent sulfonamide core with a reactive oxoethyl (aldehyde) moiety—necessitates highly stringent handling and disposal protocols.

This guide provides a self-validating, step-by-step operational plan for the safe containment, neutralization, and disposal of 4-(2-oxoethyl)benzenesulfonamide, ensuring compliance with environmental regulations and laboratory safety standards.

Hazard Profiling & Causality

To design an effective disposal protocol, we must first understand the physicochemical vulnerabilities of the molecule. Standard disposal methods are insufficient due to the following mechanistic hazards:

  • Aquatic Toxicity & Environmental Persistence: Like many benzenesulfonamide derivatives, this compound poses long-term hazards to aquatic environments and must not be allowed to . The stable C-S and S-N bonds resist standard microbial degradation in municipal water treatment facilities, leading to bioaccumulation[1].

  • Thermal Decomposition: Upon combustion, the molecule releases highly toxic gases, specifically carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx)[1][2]. Therefore, standard open burning or low-temperature disposal is strictly prohibited; specialized scrubbing is required.

  • Chemical Reactivity: The oxoethyl group is an aldehyde, making it susceptible to spontaneous oxidation and nucleophilic attack. It must be kept away from strong oxidizing agents during waste accumulation to prevent exothermic reactions and pressure buildup in waste carboys[3].

Quantitative Data & Operational Parameters

The following table summarizes the critical operational parameters for handling and disposing of this compound. Adhering to these thresholds prevents cascading failures during waste accumulation.

ParameterSpecificationCausality / Rationale
Storage Temperature Cool, dry, well-ventilatedPrevents thermal degradation and limits moisture absorption.
Spill Threshold Any quantityHigh aquatic toxicity requires immediate containment of all spills.
Incineration Temp >1000°CHigh heat is required to fully cleave stable C-S and S-N bonds.
PPE Requirements Impermeable gloves, NIOSH respiratorPrevents dermal absorption and inhalation of fine, irritating dusts.
Incompatible Materials Strong oxidizing agentsPrevents exothermic oxidation of the reactive oxoethyl (aldehyde) group.

Step-by-Step Methodologies

Workflow A: Routine Laboratory Waste Disposal

This protocol applies to the routine disposal of reaction mother liquors, HPLC effluents, and contaminated consumables.

  • Waste Characterization: Evaluate the solvent matrix of the 4-(2-oxoethyl)benzenesulfonamide waste. Determine if it meets the criteria for hazardous waste under [4].

  • Segregation: Separate halogenated solvent waste (e.g., dichloromethane) from non-halogenated solvent waste. Causality: Halogenated and non-halogenated wastes require different incineration temperatures. Mixing them disrupts the incineration facility's ability to control dioxin formation.

  • Primary Containment: Transfer liquid waste into chemically compatible High-Density Polyethylene (HDPE) carboys. For solid waste (e.g., contaminated weighing boats, filter paper), place items into double-lined polyethylene bags. Causality: Polyethylene provides an excellent moisture barrier, preventing the compound from hydrating or reacting with ambient humidity.

  • Labeling: Affix compliant hazardous waste labels detailing the exact chemical composition, accumulation start date, and primary hazards (e.g., "Aquatic Toxicity").

  • Storage: Store the sealed containers in a designated, secondary containment area away from strong oxidizing agents and direct sunlight.

  • Manifesting & Transport: Initiate the to track the transfer of the waste to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF)[4].

Workflow B: Accidental Spill Containment and Cleanup

In the event of a breach in containment, immediate action is required to prevent environmental release.

  • Evacuation & PPE: Immediately evacuate non-essential personnel from the spill area. Don appropriate PPE, including a NIOSH-approved respirator, chemical impermeable gloves, and safety goggles[1][5].

  • Source Control: Remove all sources of ignition and ensure adequate laboratory ventilation[5].

  • Containment: Do not let the product enter drains, waterways, or soil, as it causes long-lasting harmful effects to aquatic life[1].

  • Absorption/Sweeping: For liquid solutions, absorb the spill with an inert material such as diatomaceous earth or universal binders[6]. For dry powder spills, use non-sparking tools to sweep up the material, avoiding dust formation[2][5]. Causality: Do not use water, as it can disperse the fine powder, increasing the surface area for inhalation exposure and complicating the cleanup.

  • Decontamination: Scrub the affected surfaces with an appropriate solvent (e.g., alcohol) to remove residual traces, collecting the washings as hazardous waste[6].

  • Disposal: Place all absorbed materials and contaminated cleanup tools into a suitable, closed disposal container and process via the routine waste workflow[2].

Waste Management Decision Tree

The following diagram illustrates the logical routing of 4-(2-oxoethyl)benzenesulfonamide waste streams to ensure regulatory compliance and environmental safety.

G Start 4-(2-Oxoethyl)benzenesulfonamide Waste Generation State Waste Stream Characterization Start->State Spill Accidental Spill (Uncontained) Start->Spill Emergency Response Solid Solid Waste (Powders/Consumables) State->Solid Liquid Liquid Waste (Solvent Solutions) State->Liquid SolidDisp Double-bag in Polyethylene Solid->SolidDisp LiquidDisp HDPE Carboys (Segregate Halogens) Liquid->LiquidDisp SpillClean Absorb with Inert Diatomaceous Earth Spill->SpillClean Manifest EPA Hazardous Waste Manifest System SolidDisp->Manifest LiquidDisp->Manifest SpillClean->Manifest Incineration TSDF High-Temperature Incineration with Scrubbers Manifest->Incineration

Figure 1: Decision tree for the containment and disposal of benzenesulfonamide derivative waste.

Final Destruction via TSDF

The ultimate destination for all 4-(2-oxoethyl)benzenesulfonamide waste must be an EPA-approved Treatment, Storage, and Disposal Facility (TSDF). The facility must utilize high-temperature incineration equipped with alkaline scrubbers .

Causality: The incineration process must exceed 1000°C to ensure the complete thermal destruction of the aromatic ring and the sulfonamide linkage. Because thermal decomposition yields high volumes of SOx and NOx gases[1], the facility's alkaline scrubbers are mandatory to neutralize these acidic byproducts before exhaust gases are released into the atmosphere, thereby preventing the formation of acid rain precursors.

References

  • Title: Steps in Complying with Regulations for Hazardous Waste Source: US EPA URL: [Link]

Sources

Personal protective equipment for handling BENZENESULFONAMIDE, 4-(2-OXOETHYL)-

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 204838-35-7 Synonyms: 4-(2-Oxoethyl)benzenesulfonamide; 4-Sulfamoylphenylacetaldehyde Molecular Formula: C₈H₉NO₃S Molecular Weight: 199.23 g/mol

Part 1: Executive Safety & Chemical Integrity Summary

From the Desk of the Senior Application Scientist:

Handling 4-(2-oxoethyl)benzenesulfonamide requires a nuanced approach that balances biological safety with chemical stability. This compound is a bifunctional intermediate containing a sulfonamide moiety (implicated in hypersensitivity/sensitization) and a pendant acetaldehyde group (highly susceptible to oxidative degradation and polymerization).

Critical Operational Directive: Treat this compound as a potential sensitizer and an air-sensitive aldehyde . Standard laboratory handling is insufficient; you must employ Schlenk-line techniques or inert atmosphere gloveboxes for long-term storage and dispensing to maintain reagent integrity (purity >95%).

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for personnel handling >10 mg of substance.

PPE CategorySpecificationTechnical Rationale
Ocular Protection Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient due to the risk of fine dust generation and the irritant nature of sulfonamides to mucous membranes.
Dermal Protection (Primary) Nitrile Gloves (Min. thickness 0.11 mm)Provides barrier protection against solid contact. Change every 30 minutes or immediately upon contamination.
Dermal Protection (Secondary) Double-Gloving Protocol Required when handling solutions. The outer glove acts as a sacrificial barrier against the carrier solvent (e.g., DMSO, DCM).
Respiratory Protection N95 / P100 Respirator or Fume Hood Mandatory: All open-vessel manipulations must occur inside a certified chemical fume hood. If weighing outside a hood, a P100 particulate respirator is required to prevent inhalation sensitization.
Body Shielding Lab Coat (High-Neck, Tyvek cuffs) Prevents wrist exposure (gap between glove and sleeve) where dust accumulation often triggers contact dermatitis.
Part 3: Operational Handling Protocol
3.1 Storage & Stability Workflow

The aldehyde functionality at the C4 position is thermodynamically unstable in the presence of atmospheric oxygen and moisture, leading to oxidation (forming 4-sulfamoylphenylacetic acid) or oligomerization.

  • Temperature: Store at -20°C .

  • Atmosphere: Argon or Nitrogen blanket required.

  • Container: Amber glass with Teflon-lined septa (protects from UV-induced radical formation).

3.2 Dispensing & Weighing Logic

The following workflow ensures user safety and chemical purity.

HandlingWorkflow Start Remove from -20°C Storage Equilibrate Equilibrate to RT (Desiccator/Inert Gas) Start->Equilibrate Prevent Condensation Open Open in Fume Hood (Argon Flush) Equilibrate->Open Dry Environment Weigh Weigh into Reaction Vessel Open->Weigh Minimize Air Exposure Reseal Purge Headspace & Reseal (Parafilm) Weigh->Reseal Preserve Stock

Figure 1: Inert handling workflow to prevent aldehyde oxidation and hydrolysis.

Protocol Steps:

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial introduces condensation, which hydrates the aldehyde.

  • Atmosphere Control: If possible, weigh inside a glovebox. If using a benchtop balance, use a funnel-and-weighing-boat technique inside a draft shield, then immediately transfer to the reaction vessel.

  • Solvent Compatibility: Dissolve immediately in anhydrous solvents (DMSO, DMF, or DCM). Avoid primary amines unless intended for immediate reductive amination (Schiff base formation).

Part 4: Emergency Response & Spill Management

Scenario: Accidental release of solid powder on benchtop.

Immediate Action: Evacuate the immediate area if dust is airborne.[1][2]

SpillResponse Start Spill Detected Type Solid or Solution? Start->Type Solid Solid Powder Type->Solid Solution Solution (Solvent) Type->Solution ActionSolid Cover with wet paper towel (Prevent Dust) Solid->ActionSolid Do NOT Sweep Dry ActionSol Absorb with Vermiculite or Chem-Pad Solution->ActionSol Clean Clean Surface with 10% Bleach + Detergent ActionSolid->Clean ActionSol->Clean Disposal Dispose as Hazardous Chemical Waste Clean->Disposal

Figure 2: Decision logic for spill remediation ensuring containment of sensitizing dust.

Decontamination Solution: Use a mixture of water and detergent.[3] Avoid strong oxidizers (like pure bleach) initially if the spill is large, as the aldehyde can react exothermically. For final surface cleaning, a mild bleach solution degrades the biological activity of the sulfonamide.

Part 5: Disposal Strategy

Do not dispose of down the drain. This compound poses a risk to aquatic environments due to the sulfonamide pharmacophore.

  • Solid Waste: Collect in a container labeled "Solid Hazardous Waste - Toxic/Irritant."

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in DMSO/Methanol/Acetone.

  • Segregation: Ensure the waste stream does not contain strong oxidizers (Nitric acid, Peroxides), which are incompatible with the aldehyde group.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19748885, Benzenesulfonamide, 4-methyl-N-(2-oxoethyl)- [Analogous Structure Analysis]. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Aldehydes and Sensitizers. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.